4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-tert-butyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSAPNQDGCJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675302 | |
| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-83-6 | |
| Record name | 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a "privileged pharmacophore," a core molecular structure frequently found in FDA-approved drugs and clinical candidates.[1][2] Its structural versatility and ability to engage with a wide array of biological targets have made it a cornerstone in medicinal chemistry.[1][3] Within this important class of heterocycles, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole has emerged as a particularly valuable synthetic intermediate.
The strategic placement of a bromine atom at the C4 position provides a versatile chemical handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] The bulky tert-butyl group at the N1 position serves a dual purpose: it enhances solubility in organic solvents and provides steric shielding, which can influence the regioselectivity of subsequent reactions. This guide provides a comprehensive, field-proven methodology for the reliable synthesis of this key building block, grounded in mechanistic principles and practical laboratory insights.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is most efficiently approached via a two-step sequence. This strategy prioritizes high yields, operational simplicity, and the use of readily available starting materials.
-
Step 1: Pyrazole Ring Formation. The core 1-(tert-butyl)-3-methyl-1H-pyrazole scaffold is constructed via a classical condensation reaction between tert-butylhydrazine and a suitable 1,3-dielectrophile, in this case, acetylacetone. This is a variation of the Knorr pyrazole synthesis, a robust and widely utilized method for forming pyrazole rings.[6]
-
Step 2: Regioselective Bromination. The synthesized pyrazole is then subjected to electrophilic aromatic substitution to install the bromine atom. The pyrazole ring is electron-rich, making it susceptible to electrophilic attack. The C4 position is the most electronically and sterically accessible site for substitution, allowing for highly regioselective bromination.
The overall synthetic workflow is depicted below.
Sources
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Abstract: Pyrazole derivatives form the backbone of numerous pharmacologically active compounds and advanced materials.[1] This guide provides a detailed, predictive framework for the synthesis and comprehensive characterization of a specific, highly functionalized derivative: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. As direct, consolidated experimental data for this exact molecule is sparse in current literature, this document leverages expert knowledge of organic synthesis and spectroscopic principles to establish a reliable protocol. We present a robust synthetic route via regioselective N-alkylation and outline a multi-technique analytical workflow, including predicted data for NMR, MS, and IR spectroscopy. This guide is intended for researchers in medicinal chemistry and materials science, offering the causal insights and self-validating protocols necessary for successful synthesis and unambiguous structural verification.
Molecular Profile and Strategic Importance
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a strategically designed molecule. The pyrazole core is a known pharmacophore, the bromo-substituent at the C4 position serves as a versatile handle for further functionalization (e.g., cross-coupling reactions), and the N1-tert-butyl group enhances lipophilicity and sterically directs reactions, potentially improving metabolic stability and target engagement in drug candidates.
Chemical Structure
Below is the chemical structure of the target compound, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Caption: Structure of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Predicted Physicochemical Properties
The properties below are estimated based on the compound's structure and data from close analogs.
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₈H₁₃BrN₂ | Based on atomic composition. |
| Molecular Weight | 217.11 g/mol | Calculated from the molecular formula.[2] |
| Physical State | Low-melting solid or viscous oil | The bulky, non-polar tert-butyl group may disrupt crystal packing, lowering the melting point compared to the solid precursor, 4-bromo-3-methyl-1H-pyrazole (m.p. 77-79 °C). |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol). Insoluble in water. | The increased lipophilicity from the tert-butyl group enhances solubility in non-polar solvents. |
| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than related, less substituted pyrazoles like 4-bromo-1-methyl-1H-pyrazole (b.p. 185-188 °C).[3] |
Proposed Synthesis Protocol: Regioselective N-Alkylation
Expertise & Causality: The most logical and field-proven approach to synthesize the target compound is through the N-alkylation of the commercially available precursor, 4-bromo-3-methyl-1H-pyrazole. The key challenge in pyrazole alkylation is regioselectivity, as the proton can reside on either nitrogen. However, for a bulky electrophile like a tert-butyl group, the reaction is strongly biased toward the less sterically hindered nitrogen (N1), which is adjacent to the unsubstituted C5 position. This steric control is a reliable method for achieving high regioselectivity.[4] While acid-catalyzed methods using tert-butyl trichloroacetimidate can be effective, they sometimes fail for tert-butyl groups due to competing elimination reactions.[5] A more robust method involves deprotonation with a strong base followed by reaction with an alkyl halide, although tert-butyl halides are prone to elimination. A superior and highly effective method utilizes isobutylene gas under acidic conditions, which generates the tert-butyl cation in situ for electrophilic attack on the pyrazole nitrogen.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system. The progress of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-3-methyl-1H-pyrazole (1.0 eq). Dissolve the solid in anhydrous dichloromethane (CH₂Cl₂).
-
Causality: Anhydrous conditions are crucial to prevent side reactions with water.
-
-
Acid Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) as the catalyst.
-
Causality: The strong acid protonates the isobutylene, facilitating the formation of the tert-butyl carbocation, which is the active electrophile. Cooling controls the initial exothermic reaction.
-
-
Alkylation: While maintaining the temperature at 0 °C, bubble isobutylene gas through the stirred solution at a slow, steady rate. Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Causality: A slow addition rate ensures efficient capture of the generated carbocation by the pyrazole, minimizing polymerization of the isobutylene.
-
-
Reaction Completion & Quench: Once the starting material is consumed (typically 2-4 hours), stop the isobutylene flow. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst, stopping the reaction and preventing product degradation during workup.
-
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.
-
Causality: This step isolates the organic product from the aqueous phase containing inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removal of residual water is essential before final purification to ensure accurate yield and prevent interference with characterization.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography separates the desired product from any unreacted starting material, potential N2-alkylated isomer, and other byproducts based on polarity.
-
Comprehensive Characterization Workflow
Unambiguous structural confirmation requires a multi-technique approach. The following sections detail the expected outcomes from key analytical methods.
Characterization Workflow Diagram
Caption: Multi-technique workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure and connectivity of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.
Predicted ¹H NMR Data (300-500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.4-7.5 | Singlet | 1H | C5-H | The lone proton on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C4-bromo substituent. |
| ~ 2.2-2.3 | Singlet | 3H | C3-CH₃ | The methyl group at the C3 position. |
| ~ 1.6-1.7 | Singlet | 9H | N1-C(CH₃)₃ | The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the quaternary carbon attachment.[1] |
Predicted ¹³C NMR Data (75-125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 148-150 | C3 | Carbon bearing the methyl group, deshielded by the adjacent N2. |
| ~ 138-140 | C5 | Carbon bearing the lone proton, deshielded by the adjacent N1. |
| ~ 95-97 | C4 | Carbon bearing the bromine atom. The 'heavy atom effect' of bromine shields this carbon, shifting it significantly upfield.[6] |
| ~ 60-62 | N1-C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 29-31 | N1-C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |
| ~ 11-13 | C3-CH₃ | The methyl carbon at the C3 position. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial isotopic information.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Key Feature & Rationale |
|---|---|---|
| 216 & 218 | [M]⁺ & [M+2]⁺ | The Bromine Isotopic Pattern: The molecular ion will appear as a pair of peaks of nearly equal intensity (approx. 1:1 ratio), separated by 2 m/z units. This is the definitive signature for a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7][8] |
| 201 & 203 | [M-CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a likely fragmentation pathway. |
| 161 | [M-C₄H₈]⁺ | Loss of isobutylene via McLafferty-type rearrangement or fragmentation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups and the absence of the N-H bond from the starting material.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| 2980-2870 | C-H stretch (aliphatic) | Confirms the presence of the methyl and tert-butyl groups. |
| ~3120 | C-H stretch (aromatic) | Corresponds to the C5-H stretch on the pyrazole ring.[9] |
| 1550-1450 | C=N, C=C stretch | Characteristic stretching vibrations of the pyrazole aromatic ring system.[10] |
| Absence of broad peak ~3200-3400 | No N-H stretch | This is a critical diagnostic feature, confirming that the N-alkylation reaction was successful and the N-H proton of the precursor is no longer present.[9] |
Elemental Analysis
As a final confirmation of purity and composition, elemental analysis should be performed.
Calculated Elemental Composition for C₈H₁₃BrN₂
-
Carbon (C): 44.26%
-
Hydrogen (H): 6.04%
-
Nitrogen (N): 12.90%
Safety and Handling
Based on the hazard classifications for the precursor 4-bromo-3-methyl-1H-pyrazole, the target compound should be handled with care.
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
This guide provides a comprehensive, predictive, and actionable framework for the synthesis and characterization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. By following the proposed regioselective N-alkylation protocol, researchers can reliably synthesize this valuable building block. The detailed breakdown of expected spectroscopic data (NMR, MS, IR) serves as a robust benchmark for structural verification, ensuring high confidence in the final product's identity and purity. This methodological approach empowers researchers to efficiently incorporate this and similar functionalized pyrazoles into their drug discovery and materials science programs.
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An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrazole derivatives are of paramount importance, exhibiting a wide array of biological activities and serving as versatile synthetic intermediates. This guide provides an in-depth technical exploration of the spectroscopic characterization of a key pyrazole derivative, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole .
This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to elucidate and confirm the structure of this molecule using fundamental spectroscopic techniques. As we delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will not only present the data but also rationalize the experimental observations, thereby providing a robust framework for the analysis of related compounds.
The strategic placement of the bromo, tert-butyl, and methyl substituents on the pyrazole core imparts specific electronic and steric properties to the molecule, making a thorough spectroscopic analysis essential for unambiguous identification and for predicting its reactivity and potential interactions in biological systems.
Molecular Structure and Spectroscopic Correlation
The structural features of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole are pivotal to interpreting its spectroscopic data. The following diagram illustrates the molecule's structure and numbering convention, which will be referenced throughout this guide.
Caption: Molecular structure of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, the ¹H NMR spectrum is expected to be relatively simple and highly informative.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | H5 (pyrazole ring) | The lone proton on the pyrazole ring is at the C5 position. It is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing bromine at C4 and the overall aromaticity of the ring. |
| ~2.2 | Singlet | 3H | -CH₃ (at C3) | The methyl protons at the C3 position are expected to appear as a singlet. The chemical shift is in the typical range for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ (at N1) | The nine equivalent protons of the tert-butyl group will produce a sharp singlet. The bulky tert-butyl group shields these protons, leading to an upfield chemical shift. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The spectrum for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is expected to show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C3 | The carbon bearing the methyl group is expected to be downfield due to its position in the heterocyclic ring and attachment to a nitrogen atom. |
| ~138 | C5 | The C5 carbon, bonded to a proton and two nitrogen atoms, will have a characteristic chemical shift in the aromatic region of the spectrum. |
| ~92 | C4 | The direct attachment of the electronegative bromine atom causes a significant upfield shift of the C4 carbon, a phenomenon known as the "heavy atom effect". |
| ~61 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~30 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~12 | -CH₃ (at C3) | The methyl carbon at the C3 position is expected to be the most upfield signal. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Probe: Standard 5 mm broadband probe.
-
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply a Fourier transform with exponential line broadening.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, the IR spectrum will be characterized by vibrations of the pyrazole ring and the alkyl substituents.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic, pyrazole ring) |
| 2980-2850 | Strong | C-H stretching (aliphatic, -CH₃ and -C(CH₃)₃) |
| ~1550 | Medium | C=N stretching (pyrazole ring) |
| ~1500 | Medium | C=C stretching (pyrazole ring) |
| 1470-1450 | Medium | C-H bending (aliphatic) |
| 1100-1000 | Strong | C-N stretching |
| Below 800 | Strong | C-Br stretching |
The C-Br stretching vibration is expected to appear at a low wavenumber due to the high mass of the bromine atom[1].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: DTGS or MCT detector.
-
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
The final spectrum is reported in terms of absorbance or transmittance as a function of wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments[2].
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of one bromine atom, there will be two peaks of approximately equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A fragment corresponding to [M - 15]⁺.
-
Loss of the tert-butyl group (-C₄H₉): A significant fragment corresponding to [M - 57]⁺. This is often a favorable fragmentation for tert-butyl containing compounds.
-
Loss of bromine radical (-Br): A fragment corresponding to [M - 79/81]⁺.
-
The following diagram illustrates the predicted fragmentation workflow:
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column for separation prior to introduction into the mass spectrometer.
-
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.
-
-
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
-
-
Data Acquisition:
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
Conclusion
The comprehensive spectroscopic analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data, based on established principles of spectroscopy and comparison with closely related analogs, serves as a robust guide for researchers. By following the detailed experimental protocols, scientists can confidently confirm the identity and purity of this important synthetic building block, paving the way for its application in drug discovery and materials science.
References
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
SpectraBase. (n.d.). 4-Bromo-3-methylpyrazole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-butyl-1-methyl-pyrazole. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
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physical and chemical properties of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrazoles stand out for their remarkable versatility and presence in a multitude of biologically active molecules. This technical guide focuses on a specific, yet highly significant derivative: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole . The strategic placement of a bromine atom, a bulky tert-butyl group, and a methyl group on the pyrazole core imparts a unique combination of steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug discovery where fine-tuning of molecular properties is paramount. This document serves as a comprehensive resource, consolidating available data on its physicochemical properties, synthesis, reactivity, and safe handling, to empower researchers in leveraging its full potential.
Core Molecular Attributes
At the heart of its utility lies the fundamental molecular structure and associated properties of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Structural and Physicochemical Properties
While specific experimental data for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is not abundantly available in public literature, we can infer its properties from closely related analogs and computational predictions.
| Property | Value (Estimated/Inferred) | Source/Basis for Inference |
| CAS Number | 135460-31-8 | Chemical Abstract Service |
| Molecular Formula | C₈H₁₃BrN₂ | Derived from structure |
| Molecular Weight | 217.11 g/mol | Calculated from molecular formula |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from related compounds like 4-bromo-1-tert-butyl-1H-pyrazole (liquid) and 4-bromo-3-methyl-1H-pyrazole (solid) |
| Melting Point | Not available | - |
| Boiling Point | > 200 °C (Estimated) | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of similar organic compounds |
Note: The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound.
Spectral Data Interpretation (Predicted)
Predictive models and data from analogous structures can provide insight into the expected spectral characteristics of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.3-7.5 ppm (s, 1H): This singlet would correspond to the C5-H proton on the pyrazole ring.
-
δ ~2.2-2.4 ppm (s, 3H): This singlet is attributed to the methyl protons at the C3 position.
-
δ ~1.6-1.8 ppm (s, 9H): This prominent singlet represents the nine equivalent protons of the tert-butyl group at the N1 position.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~148-152 ppm: C3 of the pyrazole ring (attached to the methyl group).
-
δ ~138-142 ppm: C5 of the pyrazole ring.
-
δ ~95-100 ppm: C4 of the pyrazole ring (attached to the bromine atom).
-
δ ~60-65 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~29-31 ppm: Methyl carbons of the tert-butyl group.
-
δ ~10-15 ppm: C3-methyl carbon.
-
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is not explicitly detailed in readily available literature. However, a logical synthetic approach can be devised based on established pyrazole chemistry.
Proposed Synthetic Pathway
A plausible and efficient synthesis would likely involve a multi-step process, leveraging the regioselective functionalization of a pyrazole precursor.
Figure 1. A proposed two-step synthesis of the target compound.
Step-by-Step Methodology:
-
N-tert-Butylation of 3-Methyl-1H-pyrazole: The initial step involves the introduction of the bulky tert-butyl group onto the nitrogen atom of the pyrazole ring. This can be achieved by reacting 3-methyl-1H-pyrazole with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst. The tert-butyl group preferentially attaches to the less sterically hindered nitrogen (N1).
-
Regioselective Bromination: The subsequent step is the bromination of the pyrazole ring. Due to the directing effects of the alkyl substituents, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. A mild brominating agent such as N-Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) at or below room temperature is a standard and effective method for this transformation.[1] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Causality in Experimental Choices:
-
Choice of tert-butylation reagent: Isobutylene is an economical and efficient source of the tert-butyl carbocation under acidic conditions.
-
Choice of brominating agent: NBS is favored over elemental bromine for its selectivity and safer handling, minimizing the formation of polybrominated byproducts.
-
Solvent Selection: Dichloromethane is a common choice for bromination reactions as it is relatively inert and facilitates easy workup.
Reactivity Profile and Synthetic Utility
The bromine atom at the C4 position is the key to the synthetic utility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.
Figure 2. Common cross-coupling reactions utilizing the C4-bromo substituent.
This reactivity profile makes 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole a valuable precursor for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The tert-butyl group provides steric bulk, which can be crucial for modulating binding interactions with biological targets, while the methyl group can also influence the electronic and steric environment.
Safety and Handling: A Researcher's Responsibility
Hazard Identification and Precautionary Measures
Based on analogous compounds, the following hazards should be anticipated:
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times. In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated fume hood. If handling large quantities or if ventilation is inadequate, a respirator with an appropriate cartridge should be used.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is crucial to consult with your institution's environmental health and safety department for specific guidelines.
Conclusion and Future Outlook
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole represents a promising, yet underexplored, building block in synthetic chemistry. Its unique substitution pattern offers a strategic advantage for the development of novel compounds with tailored properties. While this guide has consolidated the available information and provided expert-driven insights into its synthesis and reactivity, there is a clear need for further experimental characterization of its physical and chemical properties. As researchers continue to explore the vast chemical space of pyrazole derivatives, a thorough understanding of such key intermediates will be instrumental in driving innovation in drug discovery and materials science.
References
-
PubChem. 4-bromo-3-methyl-1H-pyrazole. [Link]
-
PubChem. 4-Bromopyrazole. [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
SpectraBase. 4-Bromo-3-methylpyrazole. [Link]
-
ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
MySkinRecipes. tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. [Link]
-
CAS Common Chemistry. 5,6,7,8-Tetramethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one. [Link]
-
MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). [Link]
-
PubChem. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran. [Link]
-
Cheméo. Chemical Properties of 1,3-Butadiyne (CAS 460-12-8). [Link]
-
sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]211003)
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stability and reactivity of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
An In-depth Technical Guide to the Stability and Reactivity of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis. The document details the compound's stability profile, including thermal, hydrolytic, and handling considerations, and offers an in-depth exploration of its chemical reactivity. The primary focus is on its utility in palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—which are fundamental to the construction of complex molecules in medicinal chemistry and materials science. This guide synthesizes field-proven insights with established chemical principles, providing detailed experimental protocols, mechanistic diagrams, and a consolidated reference list to support researchers in leveraging this versatile reagent.
Introduction: A Versatile Heterocyclic Scaffold
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a strategically functionalized pyrazole derivative. The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The specific substitution pattern of this molecule offers distinct advantages for synthetic chemists:
-
The 4-Bromo Substituent: This serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. It allows for the facile and regioselective introduction of aryl, heteroaryl, alkynyl, and amino moieties.[2][3]
-
The 1-tert-Butyl Group: This bulky alkyl group serves two critical functions. First, it acts as a robust protecting group for the pyrazole nitrogen, preventing unwanted side reactions under a variety of conditions.[4] Its steric hindrance can also influence the conformation of the final molecule. Second, unlike N-H or N-benzyl pyrazoles, it ensures a single, unambiguous regioisomer is carried through multi-step syntheses.
-
The 3-Methyl Group: This group provides a point of steric and electronic differentiation on the pyrazole ring, influencing the molecule's overall properties and interactions with biological targets.
This combination of features makes 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole an invaluable intermediate for creating diverse molecular libraries and targeting complex lead compounds in drug discovery.
Physicochemical and Safety Profile
A summary of the key properties and safety information for the parent scaffold and related structures is provided below.
| Property | Data | Reference(s) |
| Molecular Formula | C₈H₁₃BrN₂ | - |
| Molecular Weight | 217.11 g/mol | - |
| Parent CAS Number | 13808-64-5 (for 4-Bromo-3-methyl-1H-pyrazole) | [5][6] |
| Appearance | Typically an off-white to yellow solid | - |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6][7] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [6][8] |
Synthesis and Characterization
The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole typically begins with the commercially available 4-bromo-3-methyl-1H-pyrazole. The introduction of the tert-butyl group at the N1 position is the key transformation.
General Synthetic Workflow
The workflow involves the deprotonation of the N-H pyrazole followed by alkylation with a suitable tert-butyl source.
Caption: General workflow for N-tert-butylation of 4-bromo-3-methyl-1H-pyrazole.
Characterization
Full characterization is essential to confirm the structure and purity. Key techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern and the presence of the tert-butyl and methyl groups.[9]
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Chemical Stability
Understanding the stability of the title compound is critical for its storage, handling, and application in synthesis.
-
Thermal Stability: The pyrazole ring is a robust aromatic heterocycle. While highly nitrated pyrazoles are studied as energetic materials for their decomposition pathways, standard pyrazole derivatives like the title compound are thermally stable under typical laboratory conditions (e.g., heating in high-boiling solvents up to ~150 °C).[10][11] Significant decomposition would not be expected under standard reflux or microwave heating conditions used for cross-coupling.
-
Hydrolytic Stability: The N-tert-butyl group is generally stable to neutral and basic aqueous conditions. However, like other tert-butyl protecting groups, it can be susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid). Studies on related pyrazole esters have highlighted that hydrolytic stability can be a factor, particularly for derivatives used in aqueous biological assays.[12][13] For synthetic purposes, the compound is stable to the aqueous workups typical of organic reactions.
-
Compatibility with Reagents: The compound is incompatible with strong oxidizing agents.[14] The C-Br bond can be reactive toward strong bases, especially at elevated temperatures, potentially leading to elimination or other side reactions. However, it is stable to the common bases used in cross-coupling reactions, such as carbonates and phosphates.
-
Storage and Handling: Based on data for analogous compounds, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[6][14] Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[15] Handling should be done in a chemical fume hood to avoid inhalation of dust.[6]
Chemical Reactivity: A Hub for Molecular Diversification
The primary locus of reactivity is the C4-Br bond, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. The tert-butyl group at the N1 position ensures that the catalyst interacts specifically at the C4 position without interference from the pyrazole nitrogen.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromopyrazole with an aryl or heteroaryl boronic acid (or ester). This reaction is a cornerstone for synthesizing biaryl structures prevalent in pharmaceuticals.[16][17]
-
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromopyrazole to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are often highly effective.[18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
The following protocols are generalized from established procedures for 4-bromopyrazoles and serve as a robust starting point for optimization. [19][20][21][22]
Protocol 6.1: Suzuki-Miyaura Coupling
Objective: To synthesize 1-(tert-butyl)-3-methyl-4-phenyl-1H-pyrazole.
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 6.2: Sonogashira Coupling
Objective: To synthesize 4-(phenylethynyl)-1-(tert-butyl)-3-methyl-1H-pyrazole.
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Solvent: Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Heating: Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the coupled product.
Protocol 6.3: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-1-(tert-butyl)-3-methyl-1H-pyrazol-4-amine.
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Solvent: Toluene, anhydrous (5 mL)
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene and benzylamine via syringe.
-
Heating: Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole stands out as a robust and highly versatile building block for chemical synthesis. Its well-defined stability profile ensures reliable handling and compatibility with a broad range of reaction conditions. The true power of this reagent lies in the reactivity of its C4-bromo substituent, which provides a reliable entry point for sophisticated palladium-catalyzed cross-coupling reactions. By enabling the strategic formation of key C-C and C-N bonds, this compound offers chemists an efficient and modular approach to constructing complex molecular architectures, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.).
- Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)
- Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. (n.d.).
- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (n.d.).
- 4-bromo-3-methyl-1H-pyrazole. (n.d.). PubChem.
- tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate 1021919-24-3 wiki. (n.d.). Guidechem.
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- SAFETY D
- 4-Bromo-3-methylpyrazole. (2023). Apollo Scientific.
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- tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxyl
- 4-BROMO-3-(TERT-BUTYL)
- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. (2025). Benchchem.
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- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
- Buchwald–Hartwig amin
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
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- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
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- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021).
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2025).
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC.
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- Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022). Chemistry Stack Exchange.
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An In-Depth Technical Guide to the Solubility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole in Organic Solvents
Introduction
In the landscape of medicinal chemistry and materials science, pyrazole derivatives represent a cornerstone scaffold, renowned for their diverse biological activities and versatile chemical properties.[1][2][3] The compound 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a member of this important class, incorporating key structural motifs that influence its behavior in chemical systems. For researchers in synthesis, purification, formulation, and high-throughput screening, a comprehensive understanding of a compound's solubility is not merely a matter of convenience; it is a critical parameter that dictates experimental design, reaction efficiency, and the ultimate bioavailability of a potential therapeutic agent.[4][5]
Part 1: Physicochemical Profile and Solubility Prediction
The solubility of a molecule is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute and solvent.[6] To predict the solubility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, we must analyze the contribution of each of its structural components.
Molecular Structure Analysis:
-
Pyrazole Core: The five-membered aromatic ring containing two adjacent nitrogen atoms imparts a degree of polarity to the molecule. The pyridine-like nitrogen (at position 2) is a hydrogen bond acceptor, capable of interacting with protic solvents.[2][3]
-
N-tert-butyl Group: This is arguably the most influential substituent for determining solubility. The bulky, nonpolar tert-butyl group significantly increases the molecule's lipophilicity and steric hindrance. Crucially, it replaces the acidic N-H proton found in unsubstituted pyrazoles, thereby eliminating the molecule's ability to act as a hydrogen bond donor .[7] This change fundamentally alters its interaction profile, reducing its affinity for highly polar, protic solvents compared to its N-H counterparts.
-
4-Bromo Substituent: The bromine atom adds to the molecular weight and introduces a polarizable halogen. It contributes to dipole-dipole and van der Waals interactions but does not engage in hydrogen bonding.
-
3-Methyl Group: This small alkyl group adds to the nonpolar character of the molecule.
Predicted Intermolecular Interactions and Solubility:
The dominant characteristics of the molecule are its overall nonpolar nature, driven by the large tert-butyl group, and its inability to donate hydrogen bonds. However, the polarity of the pyrazole ring and the bromo-substituent allow for moderate dipole-dipole interactions.
Caption: Predicted intermolecular forces governing solubility.
Predicted Solubility Profile:
Based on this analysis, we can predict a qualitative solubility profile. The compound is expected to be most soluble in solvents that are moderately polar and aprotic, or in nonpolar solvents, and less soluble in highly polar, protic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Medium to High | The large nonpolar surface area from the tert-butyl and methyl groups will interact favorably via London dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN) | High | These solvents offer a good balance. Their polarity can interact with the pyrazole ring's dipole moment, without requiring hydrogen bond donation from the solute. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipolar interactions are expected, making these excellent solvents for dissolving a wide range of pyrazole derivatives.[4] |
| Polar Protic | Methanol, Ethanol | Low to Medium | The solvent's strong hydrogen-bonding network is disrupted without the solute being able to reciprocate as a hydrogen bond donor, making dissolution less favorable. Solubility will be lower than in aprotic solvents of similar polarity. |
| Aqueous | Water | Very Low / Insoluble | The high lipophilicity and lack of key hydrogen bonding interactions make the molecule incompatible with the highly structured hydrogen-bonding network of water.[4] |
Part 2: Experimental Protocol for Solubility Determination
To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the saturation solubility of a compound. This protocol is designed to be self-validating by ensuring the system reaches thermodynamic equilibrium.
Objective: To accurately quantify the maximum concentration of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole that dissolves in a given solvent at a specified temperature.
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation (Step 1):
-
Accurately weigh approximately 10-20 mg of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole into several 4 mL glass vials. The key is to add an amount that will be in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Prepare a minimum of three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration (Step 2):
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Causality Insight: Agitate the samples for a minimum of 24 hours. This extended period is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may result in an underestimation of the true solubility.
-
-
Phase Separation (Step 3):
-
After equilibration, allow the vials to stand undisturbed in the incubator for 1-2 hours to let the excess solid settle.
-
To completely separate the saturated solution (supernatant) from the undissolved solid, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the solution using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE).
-
-
Trustworthiness Check: This step is critical. Failure to completely remove undissolved particulates is the most common source of error, leading to an overestimation of solubility.
-
-
Sample Dilution and Quantification (Steps 4 & 5):
-
Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a new vial.
-
Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical instrument.
-
Quantify the concentration of the solute using a validated analytical method:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. Requires developing a method and creating a standard curve with known concentrations of the compound.
-
UV-Vis Spectroscopy: A faster but less specific method. Requires the compound to have a chromophore and the absence of interfering substances. A standard curve is also necessary.
-
Gravimetric Analysis: A simple method where a known volume of the supernatant is transferred to a pre-weighed vial, the solvent is slowly evaporated under a nitrogen stream or in a vacuum oven, and the vial is re-weighed. This method is less sensitive and prone to errors with volatile compounds but can be effective for high-solubility measurements.
-
-
-
Calculation (Step 6):
-
Using the concentration determined from the analytical method and accounting for the dilution factor, calculate the original concentration in the saturated solution.
-
Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.
-
Part 3: Data Presentation and Practical Applications
Data Summary:
Quantitative results should be compiled into a clear, concise table, including the mean solubility and standard deviation from the replicate measurements.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |
| e.g., Dichloromethane | 25 | [Experimental Value] | [± Value] | [Calculated Value] |
| e.g., Acetonitrile | 25 | [Experimental Value] | [± Value] | [Calculated Value] |
| e.g., Toluene | 25 | [Experimental Value] | [± Value] | [Calculated Value] |
| e.g., Ethanol | 25 | [Experimental Value] | [± Value] | [Calculated Value] |
| e.g., Hexane | 25 | [Experimental Value] | [± Value] | [Calculated Value] |
Field-Proven Insights for Application:
-
For Chemical Synthesis: Solvents showing high solubility (>50 mg/mL), such as DMF, DCM, or THF, are excellent choices for reaction media, ensuring reactants remain in the solution phase for optimal interaction.[4][8]
-
For Purification by Recrystallization: The ideal solvent system involves finding a "good" solvent in which the compound is highly soluble at elevated temperatures and a "poor" solvent in which it is sparingly soluble at room temperature or below.[9] For this compound, a good candidate pair might be dissolving in hot acetone or ethyl acetate (good solvents) followed by the slow addition of hexane (a poor solvent) to induce crystallization upon cooling.
-
For Drug Development & Formulation: The low predicted aqueous solubility is a common challenge.[4] If this compound were a drug candidate, its high solubility in organic solvents would make it suitable for formulation strategies such as amorphous solid dispersions with polymers or lipid-based formulations to enhance oral bioavailability.[9]
Conclusion
The solubility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is dictated primarily by its significant nonpolar character, conferred by the N-tert-butyl group, and its inability to function as a hydrogen bond donor. This structure leads to a predictable preference for solubility in polar aprotic and nonpolar organic solvents over polar protic media. While this guide provides a strong theoretical framework for estimating its behavior, the detailed experimental protocol herein offers a robust and reliable pathway for researchers to obtain precise, quantitative data. This empirical data is indispensable for optimizing synthetic protocols, developing effective purification strategies, and advancing the compound in any research or development pipeline.
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Navigating the Commercial Landscape of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the accessibility and purity of chemical intermediates are paramount to the success of a project. This guide provides an in-depth technical overview of the commercial availability of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a versatile heterocyclic building block. Due to isomerism and the common use of protecting groups in synthesis, this guide will focus on the most commercially prominent and synthetically relevant precursor, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1021919-24-3) , and the pathway to the deprotected target molecule.
Strategic Importance in Medicinal Chemistry
Substituted pyrazoles are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their prevalence stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and provide a stable scaffold for further chemical modification. The bromine atom on the pyrazole ring is a particularly valuable functional handle, enabling a variety of cross-coupling reactions to introduce molecular complexity. This makes 4-bromo-1H-pyrazole and its derivatives crucial intermediates in the synthesis of complex molecules with desired biological activities for therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1]
Commercial Availability and Procurement
The direct commercial availability of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is limited. Instead, the more stable and synthetically versatile N-Boc protected precursor, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate , is readily available from a range of suppliers.
| Supplier Type | Examples | Purity Levels | Common Packaging | Lead Time |
| Specialty Chemical Suppliers | Combi-Blocks, Inc., SynChem, Inc., BLDpharm | >95% | 1g, 5g, 10g | Typically in stock for small quantities |
| Larger Chemical Marketplaces | ChemicalBook, Guidechem | Varies by listing | Gram to kilogram scale | Varies by supplier |
| Custom Synthesis Providers | Atomax Chemicals Co., Ltd. | As per client specification | Kilogram to metric ton | Project-dependent |
Note: Pricing is subject to fluctuation based on market conditions and order volume. It is advisable to request quotes from multiple suppliers. For larger quantities, engaging with a custom synthesis provider may be more cost-effective.
Synthesis and Manufacturing Insights
Understanding the synthetic route to tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is crucial for anticipating potential impurities and for process optimization in a scaled-up synthesis. The general pathway involves two key steps: N-protection of the pyrazole ring followed by electrophilic bromination.
Experimental Protocol: Synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Part A: Boc-Protection of 3-methyl-1H-pyrazole
-
In a well-ventilated fume hood, suspend 3-methyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM).
-
Separately, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.
-
Slowly add the (Boc)₂O solution to the stirred pyrazole suspension at room temperature.
-
Add triethylamine (1.05 eq) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify by column chromatography to yield tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate.
Part B: Bromination of the Boc-Protected Pyrazole
-
Dissolve the product from Part A (1.0 eq) in dimethylformamide (DMF) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 20-30 minutes, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate.
Causality Behind Experimental Choices:
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the pyrazole nitrogen. It is stable under the basic conditions of many subsequent reactions and can be readily removed under acidic conditions with minimal side products.[2]
-
NBS as Brominating Agent: NBS is a mild and selective electrophilic brominating agent, which is crucial for preventing over-bromination or side reactions with the pyrazole ring.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the electrophilic substitution reaction.
Deprotection to Yield 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
The final step for obtaining the target compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Sources
Introduction: The Prominence of Pyrazoles in Medicinal Chemistry
An In-depth Technical Guide to 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
The pyrazole moiety is a privileged scaffold in drug discovery, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] These five-membered nitrogen-containing heterocycles are key components in drugs targeting a range of conditions, including cancer, inflammation, infectious diseases, and central nervous system disorders.[2][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and pharmacokinetic profiles.
The introduction of a bromine atom, as in 4-bromopyrazole derivatives, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] The N-tert-butyl group can enhance metabolic stability and modulate the lipophilicity of the molecule, which are critical parameters in drug design. This guide focuses on the specific attributes of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a compound poised for significant utility in the synthesis of next-generation therapeutics.
Physicochemical and Structural Information
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₁₃BrN₂ | Calculated |
| Molecular Weight | 217.11 g/mol | Calculated[6] |
| Appearance | Predicted to be a solid at room temperature | Based on analogues[4] |
| Melting Point | Not experimentally determined; likely higher than related liquids | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane | General chemical principles |
| CAS Number | Not assigned | Database search |
Predicted Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The spectrum would likely show a singlet for the pyrazole C5-H, a singlet for the methyl protons at C3, and a singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The spectrum would exhibit distinct signals for the three carbons of the pyrazole ring, the methyl carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks).
Synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole: A Proposed Protocol
The synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole can be logically approached through the N-alkylation of the readily available precursor, 4-Bromo-3-methyl-1H-pyrazole. The tert-butyl group is a bulky substituent, and its direct introduction onto the pyrazole nitrogen requires specific conditions to overcome steric hindrance.
Proposed Synthetic Workflow
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Methodological & Application
Application Note: Heck Reaction Protocols for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Abstract
This document provides a comprehensive guide to performing the Mizoroki-Heck reaction on 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a common heterocyclic building block in medicinal chemistry. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This guide details the underlying mechanism, critical reaction parameters, a step-by-step protocol for a standard coupling with ethyl acrylate, and strategies for optimization and troubleshooting. The protocols and insights presented are intended for researchers, scientists, and drug development professionals aiming to leverage this versatile cross-coupling reaction for the synthesis of complex molecules.
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2] Its ability to couple aryl or vinyl halides with alkenes has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures from readily available precursors.[3]
Substituted pyrazoles are privileged scaffolds in drug discovery, appearing in numerous approved drugs. The target substrate, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, possesses key structural features: an electron-rich heterocyclic core and a sterically demanding tert-butyl group. The successful functionalization at the C4 position via the Heck reaction opens a direct pathway to a diverse array of novel chemical entities for screening and development. This note aims to provide a robust and rational approach to this specific transformation.
The Heck Reaction Catalytic Cycle
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds through a Pd(0)/Pd(II) pathway.[1] It involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base regeneration).
-
Oxidative Addition: The active fourteen-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyrazole, forming a square planar Pd(II) complex.[1][4] This is often the rate-determining step.
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-C(pyrazole) bond, forming a new carbon-carbon bond and a transient alkyl-palladium intermediate.[1][5]
-
β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium and forming a palladium-hydride complex, while releasing the desired substituted alkene product.[1][5]
-
Base Regeneration: A stoichiometric amount of base is required to neutralize the generated hydrobromic acid (HBr) and regenerate the active Pd(0) catalyst from the palladium-hydride complex, allowing the catalytic cycle to continue.[1][3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters for a Successful Heck Reaction
Optimizing a Heck reaction requires careful consideration of several interconnected parameters. For the 4-bromo-pyrazole substrate, the following components are critical.
-
Palladium Pre-catalyst: The choice of the palladium source is foundational. While Pd(0) is the active species, air-stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) are commonly used as pre-catalysts.[6] These are reduced in situ to Pd(0). For challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be advantageous.
-
Ligands: Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[1] However, for electron-rich heteroaryl bromides, more electron-rich and bulky phosphine ligands like Tri(o-tolyl)phosphine (P(o-tol)₃) or Buchwald's biaryl phosphine ligands can accelerate the oxidative addition step and improve yields.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form highly stable and active palladium complexes, often requiring lower catalyst loadings and exhibiting high thermal stability.[6]
-
-
Base: The base is crucial for regenerating the Pd(0) catalyst.[3]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used.[7]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used, particularly in polar aprotic solvents. Their solubility can lead to more homogeneous reaction mixtures.
-
-
Solvent: The solvent must be stable at the required reaction temperature and capable of dissolving the reactants. High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or 1,4-Dioxane are standard choices.
-
Additives (Jeffery Conditions): For sluggish reactions, the addition of a phase-transfer catalyst, such as a tetra-n-butylammonium salt (e.g., TBABr), can significantly accelerate the reaction rate, even at lower temperatures.[7][8]
Experimental Protocol: Coupling with Ethyl Acrylate
This protocol provides a reliable starting point for the Heck coupling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole with ethyl acrylate.
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 eq, 4 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon supply
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Caption: Standard workflow for the Heck cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, Palladium(II) acetate (2 mol%), and Triphenylphosphine (4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir for 5 minutes until the solids dissolve. Then, add triethylamine followed by ethyl acrylate.
-
Degassing: To ensure the removal of dissolved oxygen, which can poison the catalyst, perform three cycles of freeze-pump-thaw.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromo-pyrazole is consumed (typically 8-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Condition Optimization
The following table presents a summary of typical conditions that can be screened to optimize the reaction yield for the coupling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole with an alkene like styrene or an acrylate. Yields are representative and will vary.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Additive | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | None | 65-80 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | None | 75-90 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₂CO₃ (2) | Dioxane | 110 | None | 80-95 |
| 4 | Pd(OAc)₂ (2) | None | Et₃N (2) | DMF | 100 | TBABr (1) | 70-85 |
| 5 | PdCl₂(PPh₃)₂ (2) | None | K₂CO₃ (2) | DMAc | 120 | None | 60-75 |
Data compiled from general Heck reaction principles and literature on heteroaryl couplings.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor choice of ligand/base combination. | 1. Ensure rigorous degassing; use fresh, high-quality reagents.2. Increase reaction temperature in 10-20 °C increments.3. Screen alternative ligands (e.g., bulky phosphines, NHCs) and bases (e.g., K₂CO₃, Cs₂CO₃). |
| Formation of Palladium Black | Catalyst decomposition due to high temperature, insufficient ligand, or oxygen. | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).3. Improve degassing procedure. |
| Side Product Formation | 1. Alkene isomerization.2. Homocoupling of the bromo-pyrazole.3. Reduction of the bromo-pyrazole (dehalogenation). | 1. For terminal alkenes, this is less common. If observed, consider milder conditions or different ligand systems.2. Use a higher quality catalyst and ensure an inert atmosphere.3. Ensure the absence of water or other protic sources; use anhydrous solvents. |
| Poor Reproducibility | Inconsistent quality of reagents or solvents; variations in reaction setup (e.g., moisture, air). | Standardize all parameters: use fresh, anhydrous solvents from a purification system; use the same source and lot of catalyst and ligands; ensure consistent inert atmosphere techniques. |
Conclusion
The Mizoroki-Heck reaction is a robust and highly effective method for the C-C functionalization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. Success hinges on a rational selection of catalyst, ligand, base, and solvent, coupled with meticulous experimental technique, particularly the maintenance of an inert atmosphere. The protocol provided serves as an excellent starting point, and the optimization and troubleshooting guides offer a clear path to achieving high yields and purity for a wide range of alkene coupling partners. This powerful reaction remains an indispensable tool for medicinal chemists and researchers in the synthesis of novel pyrazole derivatives.
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
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Al-Masum, M., & El-Hakam, S. (2011). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 30(19), 5147-5154. Retrieved from [Link]
-
Bhanage, B. M., & Arai, M. (2001). Heck Reaction—State of the Art. Catalysis Reviews, 43(3), 315-344. Retrieved from [Link]
-
Sharma, S., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381. Retrieved from [Link]
-
Newman, S. G., & Howell, O. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 8(11), 10736-10741. Retrieved from [Link]
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation in Pyrazole Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Of particular interest to medicinal chemists is the application of this methodology to the synthesis of N-arylpyrazoles. The pyrazole core is a privileged scaffold, frequently found in biologically active molecules, and the ability to readily introduce diverse amine functionalities at specific positions is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[4]
This document provides a detailed guide to the Buchwald-Hartwig amination of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a substrate featuring a sterically demanding tert-butyl group on the pyrazole nitrogen. The presence of this bulky substituent presents unique challenges and necessitates careful optimization of the catalytic system to achieve high yields and purity. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a robust, field-tested protocol for this transformation.
The Challenge of Steric Hindrance: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[5] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[5]
The sterically bulky tert-butyl group on the pyrazole nitrogen in 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole can significantly influence the kinetics of this cycle. It can hinder the approach of the palladium catalyst to the bromine atom for oxidative addition and also affect the subsequent steps. Therefore, the choice of a suitable ligand for the palladium catalyst is paramount. Bulky, electron-rich phosphine ligands are often essential for promoting the reaction with sterically hindered substrates.[6] These ligands facilitate the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, they can accelerate the final reductive elimination step, leading to a more efficient overall transformation.[6]
Catalyst and Ligand Selection: A Data-Driven Approach
The success of the Buchwald-Hartwig amination of sterically hindered heteroaryl halides is highly dependent on the judicious choice of the palladium precursor and, most critically, the phosphine ligand. For substrates analogous to 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, particularly those with bulky N-substituents, certain classes of ligands have demonstrated superior performance.
| Catalyst/Ligand System | Key Features & Rationale | Recommended for |
| Pd₂(dba)₃ / tBuDavePhos | tBuDavePhos is a bulky, electron-rich biaryl phosphine ligand. Its steric profile is well-suited to accommodate the hindered environment around the pyrazole core, promoting efficient oxidative addition and reductive elimination. | Primary and secondary aliphatic and aromatic amines. Particularly effective for amines lacking β-hydrogens. |
| tBuBrettPhos Pd G3 Precatalyst | This pre-formed catalyst offers convenience and high reactivity. tBuBrettPhos is another highly effective bulky biaryl phosphine ligand for challenging couplings of five-membered heterocycles.[7][8] | A broad range of amines, including those with more complex structures. Often provides good results under milder conditions.[7] |
| Pd-PEPPSI-IPr(NMe₂)₂ | An N-heterocyclic carbene (NHC) based catalyst. NHC ligands are known for their strong σ-donating ability and steric bulk, which can enhance catalytic activity, particularly with less reactive aryl halides.[6][9] | Can be a viable alternative to phosphine ligands, especially when dealing with catalyst deactivation issues.[6] |
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
Protocol 1: General Procedure using Pd₂(dba)₃ and tBuDavePhos
This protocol is adapted from successful aminations of sterically hindered N-substituted bromopyrazoles.[10][11]
Reagents and Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk tube or microwave vial under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and tBuDavePhos (0.04 mmol, 4 mol%).
-
Addition of Reactants: Add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Addition of Solvent: Add anhydrous toluene or dioxane (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours. For microwave-assisted reactions, heating at 120-150 °C for 30-60 minutes can be effective.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizing the Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Mechanism and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 6. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
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- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-aryl-1-(tert-butyl)-3-methyl-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-aryl-1-(tert-butyl)-3-methyl-1H-pyrazoles, a class of compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible, offering a strategic approach to this important molecular scaffold. We will first explore the construction of the core 1-(tert-butyl)-3-methyl-1H-pyrazole ring system via the classical Knorr pyrazole synthesis. Subsequently, we will delve into the highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the introduction of diverse aryl moieties at the C4 position. This guide emphasizes the rationale behind experimental choices, providing a framework for troubleshooting and optimization.
Introduction: The Significance of 4-Aryl-1H-Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The incorporation of an aryl group at the 4-position of the pyrazole ring often imparts potent and selective biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The 1-(tert-butyl)-3-methyl substitution pattern provides a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of these molecules. This guide presents a modular synthetic approach that allows for the systematic exploration of the chemical space around this promising core structure.
Synthetic Strategy Overview
The synthesis of 4-aryl-1-(tert-butyl)-3-methyl-1H-pyrazoles is most effectively achieved through a two-stage process. The first stage involves the construction of the pyrazole core, followed by the introduction of the aryl substituent in the second stage. This convergent approach allows for the late-stage diversification of the aryl group, which is highly advantageous in a drug discovery setting.
Figure 1: General synthetic workflow for 4-aryl-1-(tert-butyl)-3-methyl-1H-pyrazoles.
Stage 1: Synthesis of the 1-(tert-Butyl)-3-methyl-1H-pyrazole Core
The cornerstone of this synthesis is the Knorr pyrazole synthesis, a robust and time-tested method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7][8]
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction proceeds through a condensation reaction between the 1,3-dicarbonyl compound and the hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring. The use of an acid catalyst facilitates the reaction.[6]
Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazole
This protocol describes the synthesis of the pyrazole core from acetylacetone and tert-butylhydrazine hydrochloride.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in water, and then add a solution of sodium hydroxide (1.0 eq) in water.
-
To this solution, add acetylacetone (1.0 eq) dropwise with stirring.
-
Add ethanol to the mixture and heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1-(tert-butyl)-3-methyl-1H-pyrazole, which can be purified by column chromatography on silica gel.
Stage 2: Arylation via Suzuki-Miyaura Cross-Coupling
With the pyrazole core in hand, the next step is the introduction of the aryl group at the C4 position. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this transformation, tolerating a wide range of functional groups on the arylboronic acid coupling partner.[1][4][9][10]
Protocol 2: Synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
This protocol details the bromination of the pyrazole core, a necessary step to prepare the substrate for the Suzuki coupling.
Materials:
-
1-(tert-Butyl)-3-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. A commercially available precursor, tert-butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate, can also be utilized.[11][12]
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Synthesis of 4-Aryl-1-(tert-butyl)-3-methyl-1H-pyrazoles
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole with various arylboronic acids.
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a degassed solution of 4-bromo-1-(tert-butyl)-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
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Application Notes & Protocols: Strategic Synthesis of Novel Kinase Inhibitors from 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous FDA-approved therapeutics.[1] In the realm of oncology and inflammatory diseases, pyrazole derivatives are particularly prominent as protein kinase inhibitors (PKIs).[2][3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1][5] The pyrazole ring system is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine moiety of ATP.[1][5] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib, underscoring the scaffold's clinical significance.[1]
This guide focuses on 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole , a highly versatile and strategically functionalized starting material for the synthesis of diverse libraries of potential kinase inhibitors. The tert-butyl group at the N1 position provides steric bulk and enhances solubility, while the methyl group at C3 can be used for further structural tuning. The bromine atom at the C4 position is the key handle for introducing molecular diversity through modern cross-coupling methodologies. This document provides detailed protocols for leveraging this building block via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling researchers to rapidly generate novel compounds for screening and lead optimization.
Strategic Overview: Functionalization of the Pyrazole Core
The bromine atom at the C4 position of the pyrazole ring is readily displaced using palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide array of chemical moieties, which is essential for exploring the structure-activity relationship (SAR) of new kinase inhibitors. The three principal strategies detailed in this guide are:
-
Suzuki-Miyaura Coupling: Forms carbon-carbon (C-C) bonds to introduce aryl, heteroaryl, and vinyl groups. This is crucial for extending the molecule to probe additional pockets within the kinase active site.
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen (C-N) bonds, enabling the synthesis of 4-aminopyrazole derivatives. The introduced amino group can serve as a key hydrogen bond donor or acceptor, or as a linker to other pharmacophoric elements.[6][7]
-
Sonogashira Coupling: Forms carbon-carbon (C-C) triple bonds, introducing alkynyl groups. This rigid linker is valuable for positioning functional groups with precise geometry and can be a precursor for further transformations.[6]
The overall synthetic workflow is designed for flexibility, allowing for the parallel synthesis of multiple derivatives.
Figure 1: High-level workflow for the synthesis and evaluation of kinase inhibitors.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is ideal for creating biaryl or heteroaryl-aryl linkages, which are common motifs in Type I and Type II kinase inhibitors. The choice of a palladium precatalyst, particularly one with bulky, electron-rich phosphine ligands, is crucial for achieving high yields, especially with heteroaryl substrates.[8]
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Reagent Addition: Add the solvent system (e.g., a 3:1 mixture of Toluene and Ethanol) followed by the aqueous base solution (e.g., 2 M aqueous sodium carbonate, 3.0 eq) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Causality Behind Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable choice, but for challenging couplings (e.g., with sterically hindered or electron-rich boronic acids), more advanced precatalysts like XPhos Pd G3 may be required to facilitate the catalytic cycle.[8]
-
Base: An aqueous base like Na₂CO₃ or K₃PO₄ is essential for the transmetalation step, activating the boronic acid.[9]
-
Solvent: A biphasic solvent system like Toluene/Ethanol/Water helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner (Boronic Acid) | Product | Typical Yield (%) |
|---|---|---|
| Phenylboronic acid | 1-(tert-butyl)-3-methyl-4-phenyl-1H-pyrazole | 85-95% |
| 4-Methoxyphenylboronic acid | 1-(tert-butyl)-4-(4-methoxyphenyl)-3-methyl-1H-pyrazole | 80-90% |
| Pyridin-3-ylboronic acid | 3-(1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)pyridine | 65-80% |
| 4-(Trifluoromethyl)phenylboronic acid | 1-(tert-butyl)-3-methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 75-90% |
Protocol 2: Buchwald-Hartwig Amination
This reaction is a powerful method for installing primary and secondary amines at the C4 position. The resulting 4-aminopyrazole core is a key pharmacophore in many kinase inhibitors, often forming critical interactions in the ATP binding site.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst) to a dry reaction tube. Add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq) and the solid base (e.g., sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reagent Addition: Add the amine coupling partner (1.2 eq).
-
Heating and Monitoring: Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.
Causality Behind Choices:
-
Catalyst/Ligand System: The Buchwald-Hartwig amination is highly dependent on the ligand.[7] Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are essential to promote reductive elimination and prevent β-hydride elimination, a common side reaction with alkylamines.[10][11]
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine and form the active palladium-amido complex.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine Coupling Partner | Product | Typical Yield (%) |
|---|---|---|
| Aniline | N-(1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)aniline | 70-85% |
| Morpholine | 4-(1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)morpholine | 75-90% |
| 3-Aminopyridine | N-(1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)pyridin-3-amine | 60-75% |
| Benzylamine | N-benzyl-1-(tert-butyl)-3-methyl-1H-pyrazol-4-amine | 50-70%* |
*Yields with primary alkylamines can be lower due to potential side reactions.[10]
Protocol 3: Sonogashira Coupling
The Sonogashira coupling introduces a rigid alkynyl linker, which is useful for SAR studies where precise positioning of terminal functionality is desired. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Figure 3: Key steps in the Sonogashira coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or Toluene) followed by a liquid amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system. Finally, add the terminal alkyne (1.2 eq) via syringe.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS.[13][14]
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Causality Behind Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the bromopyrazole. The copper(I) co-catalyst is crucial for activating the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[15]
-
Base: An amine base like triethylamine (Et₃N) is required to neutralize the HBr formed during the reaction and to keep the catalyst in its active form.[13]
-
Copper-Free Variants: While classic Sonogashira reactions use a copper co-catalyst, concerns about homocoupling of the alkyne (Glaser coupling) and purification challenges have led to the development of copper-free conditions, often requiring specialized ligands and stronger bases.[15]
Table 3: Representative Sonogashira Coupling Reactions
| Alkyne Coupling Partner | Product | Typical Yield (%) |
|---|---|---|
| Phenylacetylene | 1-(tert-butyl)-3-methyl-4-(phenylethynyl)-1H-pyrazole | 85-95% |
| 1-Hexyne | 1-(tert-butyl)-4-(hex-1-yn-1-yl)-3-methyl-1H-pyrazole | 80-90% |
| Trimethylsilylacetylene | 1-(tert-butyl)-3-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 90-98% |
| Propargyl alcohol | 3-(1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | 70-85% |
References
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Gozal, K. L., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Wurm, M., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 604–611. [Link]
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Asaif, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4447. [Link]
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Yilmaz, I., & Kucukislamoglu, M. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 26(15), 1436-1455. [Link]
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Revesz, L., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6178-6182. [Link]
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Bologa, I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(17), 13243. [Link]
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Breit, B., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 64(22), 16569–16591. [Link]
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Gozal, K. L., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 35011562. [Link]
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Usami, Y., et al. (2016). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron, 72(4), 544-550. [Link]
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Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]
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Ramadan, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Babinski, D. J., et al. (2015). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 80(21), 10610–10618. [Link]
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ResearchGate (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. ResearchGate. [Link]
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Besson, T., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(7), 1083. [Link]
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Garg, N. K., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3462–3465. [Link]
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Zhang, Y., et al. (2023). Recent advances in the development of pyrazole derivatives as anticancer agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 552–555. [Link]
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Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(36), 14845–14855. [Link]
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Stanetty, P., & Schnürch, M. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2010(5), 13-24. [Link]
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PubChem (n.d.). 4-bromo-1-tert-butyl-3-methyl-1h-pyrazole-5-carboxylic acid. PubChem. [Link]
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ResearchGate (2015). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
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Akerman, M. P., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14501–14511. [Link]
-
Usami, Y., & Harusawa, S. (2012). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 43(32). [Link]
-
Ghorbani, F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14418–14425. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold and the Advantage of Strategic Substitution
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows it to act as a versatile bioisostere for various functional groups and engage in crucial hydrogen bonding interactions with biological targets.[2] Agents like the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant all feature a pyrazole core, underscoring its therapeutic potential across diverse disease areas.[1]
However, the true power of the pyrazole scaffold is unlocked through precise, strategic functionalization. This guide focuses on a particularly valuable building block: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole . Each substituent on this molecule is deliberately chosen to impart specific, advantageous properties for drug discovery programs.
-
The 1-(tert-butyl) Group: This bulky alkyl group serves a dual purpose. Primarily, it provides steric shielding to the N1 position, often preventing metabolic N-dealkylation, a common pathway for drug inactivation. This can significantly improve the pharmacokinetic profile of a drug candidate. Secondly, its lipophilic nature can enhance cell membrane permeability, a critical factor for reaching intracellular targets.[3]
-
The 3-methyl Group: The methyl group at the C3 position influences the electronic and steric environment of the pyrazole ring, which can be fine-tuned to optimize binding affinity and selectivity for a specific protein target.
-
The 4-bromo Group: This is the key synthetic handle. The bromine atom at the C4 position is a highly versatile leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[4][5][6] This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling rapid exploration of the chemical space around the core scaffold to build Structure-Activity Relationships (SAR).
This document provides a technical overview and detailed protocols for leveraging 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole as a foundational building block in drug discovery campaigns.
Physicochemical Profile and Handling
A clear understanding of a building block's properties is fundamental to its effective use in synthesis. The table below summarizes the key computed physicochemical properties of a closely related analog, which provide a reliable estimate for our target compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [7] |
| Molecular Weight | 261.12 g/mol | [7] |
| XLogP3-AA | 2.6 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 2 | [7] |
| Topological Polar Surface Area | 44.1 Ų | [7] |
| Storage | Store refrigerated (2-8 °C) under an inert atmosphere. The compound is sensitive to light and moisture. | General Best Practice |
Note: Data is for the analogous tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate. The N-tert-butyl group will have similar lipophilicity and steric bulk.
Core Application: A Gateway to Molecular Diversity via Cross-Coupling
The primary application of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is as a versatile intermediate for palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and functional group tolerance.[4][6] This strategy is a cornerstone of modern synthetic chemistry, enabling the rapid generation of compound libraries for high-throughput screening.
The general workflow for utilizing this building block is depicted below. This process allows a research team to quickly move from a single, well-defined starting material to a diverse set of novel chemical entities, which can then be evaluated for biological activity to identify promising lead compounds.
Caption: General workflow for drug discovery using the pyrazole scaffold.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, field-proven method for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole with a generic arylboronic acid.
Rationale for Component Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available, and highly effective catalyst for a broad range of Suzuki couplings. It is air-sensitive, so proper handling under inert gas is critical.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle. It is generally preferred for its low cost and compatibility with many functional groups.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent (1,4-dioxane) and water is commonly used. The organic solvent solubilizes the pyrazole starting material and catalyst, while the water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Materials and Reagents:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.05 eq). The flask should be filled with inert gas immediately after. Causality Note: Minimizing the catalyst's exposure to air is crucial to prevent oxidation of the Pd(0) center, which would render it inactive.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.
-
Reaction Execution: Fit the flask with a condenser, still under a positive pressure of inert gas. Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyrazole is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying step.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1-(tert-butyl)-3-methyl-1H-pyrazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Example: Synthesis of a Pyridinyl-Pyrazole Kinase Inhibitor Scaffold
Many kinase inhibitors utilize a hinge-binding motif, often a nitrogen-containing heterocycle like a pyridine or pyrimidine. Coupling our pyrazole building block with a substituted pyridine boronic acid can rapidly generate scaffolds with high potential for kinase inhibition.
Note: The above DOT script is a template. For actual rendering, image paths would need to be replaced with real chemical structure images.
Caption: Synthesis of a representative pyridinyl-pyrazole scaffold.
Guiding SAR with the 4-Position Substituent
Once the core scaffold is synthesized, the true medicinal chemistry work begins. The substituent introduced at the C4 position via cross-coupling is the primary vector for optimizing the compound's biological profile. Different functional groups can be introduced to probe interactions with the target protein and modulate physicochemical properties.
Caption: Logic map for Structure-Activity Relationship (SAR) exploration.
-
To Enhance Potency: Introduce groups that can form specific hydrogen bonds or occupy hydrophobic pockets within the target's active site.
-
To Improve Solubility: Couple with boronic acids containing polar functional groups (e.g., morpholine, piperazine, carboxylic acids).
-
To Increase Metabolic Stability: Introduce groups, such as fluorine atoms, at positions on the new aryl ring that are susceptible to oxidative metabolism (e.g., para-hydroxylation).
Conclusion
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its pre-installed features for enhancing pharmacokinetic stability (the N-tert-butyl group) and its versatile synthetic handle (the C4-bromo group) make it an exceptionally efficient starting point for generating novel, drug-like molecules. By employing robust cross-coupling protocols, research organizations can rapidly explore vast chemical space, systematically build structure-activity relationships, and accelerate the journey from a chemical idea to a viable clinical candidate.
References
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- Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.
- Chem-Impex. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate.
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- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
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Application Notes and Protocols for the Strategic Derivatization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
An In-Depth Technical Guide
Prepared by a Senior Application Scientist for researchers, medicinal chemists, and professionals in drug development, this guide details the synthetic utility of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole as a versatile heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Strategic Overview: The Value of the 4-Bromopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific molecule, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, offers a unique combination of features for library synthesis and lead optimization:
-
The N1 tert-Butyl Group: This bulky substituent provides steric protection, preventing N-H related side reactions and enhancing solubility in organic solvents. It also modulates the electronic properties of the pyrazole ring.
-
The C3 Methyl Group: This small alkyl group can influence binding interactions and metabolic stability.
-
The C4 Bromo Substituent: This is the primary reactive handle for diversification. Its position on the electron-rich pyrazole ring makes it an ideal electrophile for a suite of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[1]
This guide focuses on three cornerstone palladium-catalyzed transformations that leverage the C4-Br bond to forge new Carbon-Carbon and Carbon-Nitrogen linkages: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.
Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these reactions.[2][3] The process is a catalytic cycle involving palladium in two primary oxidation states, Pd(0) and Pd(II).
Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.
Application Note I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl or vinyl-pyrazole derivatives.[4][5] Its popularity stems from the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.
Causality of Component Selection
-
Palladium Pre-catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used, modern pre-catalysts like Pd(dppf)Cl₂ are often preferred. These are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. The bulky, electron-rich phosphine ligands (like dppf) stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Base: The base plays a crucial role. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5] An aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or a stronger base like K₃PO₄ is typically effective.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is common. The organic solvent solubilizes the pyrazole substrate and catalyst, while water is necessary to dissolve the inorganic base.
Detailed Protocol: Synthesis of 1-(tert-butyl)-3-methyl-4-phenyl-1H-pyrazole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole with phenylboronic acid.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Reagent Table:
| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | 231.11 | 1.00 | 1.0 | 231 mg |
| Phenylboronic Acid | 121.93 | 1.20 | 1.2 | 146 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (231 mg, 1.00 mmol), phenylboronic acid (146 mg, 1.20 mmol), and potassium carbonate (345 mg, 2.50 mmol).
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and water (1.0 mL).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Briefly remove the seal and add the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol) under a positive flow of argon. Reseal the vessel immediately.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrazole is consumed (typically 2-12 hours).
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application Note II: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² halides, providing access to pyrazole-alkyne conjugates.[6][7] These products are highly valuable as the alkyne moiety can undergo a wide range of subsequent transformations (e.g., cycloadditions, reductions, hydration).
Causality of Component Selection
The Sonogashira reaction employs a dual catalytic system.[8][9]
-
Palladium Catalyst: Functions as in the Suzuki coupling to activate the C-Br bond. PdCl₂(PPh₃)₂ is a common and effective choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex, which is the rate-determining step.[9]
-
Amine Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes. It acts as the base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.
-
Inert Conditions: This reaction is highly sensitive to oxygen. Rigorous degassing and maintenance of an inert atmosphere are paramount to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalysts.
Figure 3: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of 4-(phenylethynyl)-1-(tert-butyl)-3-methyl-1H-pyrazole
Reagent Table:
| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | 231.11 | 1.00 | 1.0 | 231 mg |
| Phenylacetylene | 102.14 | 1.10 | 1.1 | 112 mg (121 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14.0 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (Et₃N) | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (231 mg, 1.00 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed triethylamine (5.0 mL) via syringe, followed by phenylacetylene (121 µL, 1.10 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and proceeds to completion within 2-6 hours. Monitor by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired alkynyl-pyrazole.
Application Note III: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C(aryl)-N bonds, a linkage of paramount importance in pharmaceuticals.[10] This reaction overcomes the limitations of classical methods, which often require harsh conditions and have limited substrate scope.[10]
Causality of Component Selection
-
Catalyst System (Pre-catalyst + Ligand): This is the most critical parameter. The reaction of aryl bromides often requires a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a specialized, bulky, electron-rich phosphine ligand.[2][11] Ligands like tBuDavePhos, XPhos, or BINAP are designed to facilitate both the oxidative addition and the challenging C-N reductive elimination step. The choice of ligand can be substrate-dependent and may require screening.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Synthesis of N-benzyl-1-(tert-butyl)-3-methyl-1H-pyrazol-4-amine
Reagent Table:
| Reagent | Mol. Wt. | Mmol | Equiv. | Amount |
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | 231.11 | 1.00 | 1.0 | 231 mg |
| Benzylamine | 107.15 | 1.20 | 1.2 | 129 mg (131 µL) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| tBuDavePhos | 358.46 | 0.08 | 0.08 | 28.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.40 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Glovebox Protocol: Due to the air-sensitivity of the reagents, this reaction is best assembled in an inert atmosphere glovebox.
-
Vessel Preparation: To an oven-dried vial, add NaOtBu (135 mg, 1.40 mmol), tBuDavePhos (28.7 mg, 0.08 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol).
-
Reagent Addition: Add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (231 mg, 1.00 mmol), anhydrous toluene (5.0 mL), and benzylamine (131 µL, 1.20 mmol).
-
Sealing and Reaction: Seal the vial tightly, remove from the glovebox, and place in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (NH₄Cl).
-
Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired 4-amino-pyrazole derivative.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved January 21, 2026, from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved January 21, 2026, from [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4584. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883–1918. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. Retrieved January 21, 2026, from [Link]
-
Ichikawa, H., et al. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. researchmap. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Mkhonto, T., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14336–14349. [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved January 21, 2026, from [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 138-146. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved January 21, 2026, from [Link]
-
sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4-bromo-3-methyl-1H-pyrazole. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Functionalization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole via Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the strategic modification of this building block is critical for developing novel molecular entities. This document elucidates the causality behind experimental choices in key cross-coupling reactions—including Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination—offering field-proven insights and step-by-step, self-validating protocols.
Introduction: The Strategic Value of the Pyrazole Scaffold
Substituted pyrazoles are foundational motifs in a vast array of biologically active compounds, including antitumor, antiviral, and antifungal agents.[1] Their prevalence in pharmaceuticals underscores the need for robust and versatile synthetic methodologies to explore chemical space efficiently. The subject of this guide, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, is a particularly valuable building block. The 1-(tert-butyl) group provides steric hindrance that can influence regioselectivity and enhances solubility in common organic solvents, while the 3-methyl group offers a fixed substitution pattern. Crucially, the bromine atom at the C4 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2]
This guide moves beyond simple procedural lists to explain the underlying principles that govern reaction success, empowering scientists to not only replicate these methods but also to troubleshoot and adapt them for novel applications.
General Experimental Workflow
Successful palladium-catalyzed reactions hinge on the rigorous exclusion of oxygen and moisture, which can deactivate the catalyst. The following general workflow is applicable to most protocols described herein, with specific modifications detailed in each section.
Caption: Standard workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of the 4-bromo-pyrazole with a wide array of aryl- and vinylboronic acids or their esters.[3][4] This reaction is prized for its operational simplicity, the commercial availability of diverse boronic acids, and the non-toxic nature of its boron-containing byproducts.
Causality and Experimental Rationale
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is standard. For challenging or sterically hindered couplings, specialized precatalysts incorporating bulky, electron-rich biarylphosphine ligands like XPhos can significantly improve yields by promoting the formation of the active monoligated Pd(0) species.[5][6]
-
Base: The base (typically Na₂CO₃ or K₃PO₄) is not merely an acid scavenger.[5] It plays a critical role in the transmetalation step by activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common.[5] Water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.
Protocol: Synthesis of 1-(tert-butyl)-3-methyl-4-phenyl-1H-pyrazole
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 247 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add the 4-bromo-pyrazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield the desired product.
| Coupling Partner | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 100 | 90-98[5] |
| 3-Pyridylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | 100 | 70-85[5] |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 75-90 |
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the 4-bromo-pyrazole with an alkene, typically an acrylate, styrene, or other electron-deficient olefin, to form a substituted alkene product.[7][8] The reaction generally exhibits high trans selectivity.[7]
Causality and Experimental Rationale
-
Catalyst and Ligand: While simple systems like Pd(OAc)₂ can be effective, phosphine ligands are often required. Tri(o-tolyl)phosphine or triphenylphosphine can stabilize the palladium catalyst. For less reactive bromopyrazoles, more sophisticated catalyst systems may be needed.[9]
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like sodium acetate is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[8]
-
Solvent: High-boiling polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMA) are typically used to ensure all components remain in solution at the required reaction temperatures.
Protocol: Synthesis of (E)-tert-butyl 3-(1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)acrylate
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 247 mg)
-
tert-Butyl acrylate (1.5 mmol, 218 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In an argon-purged Schlenk tube, combine the 4-bromo-pyrazole, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF (5 mL), followed by tert-butyl acrylate and triethylamine via syringe.
-
Seal the tube and heat in a preheated oil bath at 110-120 °C for 18-24 hours.
-
After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography (e.g., 10-20% ethyl acetate in hexanes).
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 4-alkynyl-pyrazoles by reacting the 4-bromo-pyrazole with a terminal alkyne.[10] This reaction is exceptionally valuable for creating rigid linkers in drug molecules or precursors for further transformations like cycloadditions.
Causality and Experimental Rationale
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[11][12] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for the transmetalation step with the palladium center.
-
Base: An amine base, typically triethylamine or diisopropylamine, serves both as the solvent and as the base required to deprotonate the terminal alkyne and neutralize the HBr byproduct.[11]
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical applications have led to the development of copper-free Sonogashira protocols.[13] These methods often require stronger bases and more specialized palladium catalysts/ligands to facilitate direct palladation of the alkyne or transmetalation from a different metal acetylide.[13]
Protocol: Synthesis of 1-(tert-butyl)-3-methyl-4-(phenylethynyl)-1H-pyrazole
Materials:
-
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 mmol, 247 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N), anhydrous (5 mL)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the 4-bromo-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous triethylamine (5 mL) followed by phenylacetylene via syringe.
-
Stir the mixture at room temperature for 15 minutes, then heat to 60 °C for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (e.g., 2-10% ethyl acetate in hexanes).
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the 4-bromo-pyrazole with primary or secondary amines.[14][15] This reaction is critical for synthesizing 4-amino-pyrazole derivatives, which are prevalent in kinase inhibitors and other targeted therapeutics.
Causality and Experimental Rationale
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. Ligands like tBuDavePhos or BINAP are effective because they promote the reductive elimination step, which forms the C-N bond, and suppress side reactions like β-hydride elimination, which can be problematic with alkylamines.[1][16] The use of a palladium(0) source like Pd(dba)₂ is common.[1]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are most common.[17] The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.
-
Substrate Scope: The reaction works with a variety of amines, but those lacking β-hydrogens (e.g., morpholine, piperidine, anilines) often give higher yields than primary alkylamines, where β-hydride elimination is a potential competing pathway.[1][16]
Sources
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- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the synthetic protocols for the functionalization of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C4 position of the pyrazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This document provides detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, complete with mechanistic insights and expected outcomes based on analogous systems.
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from their ability to act as bioisosteres for other functional groups and their capacity to engage in various intermolecular interactions. The functionalization of the pyrazole core is a key strategy in the development of novel molecular entities with tailored properties. 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, with its sterically demanding tert-butyl group ensuring regiochemical control in subsequent reactions and a readily functionalizable bromide, serves as an excellent starting point for library synthesis and lead optimization campaigns.
Synthesis of the Starting Material: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
A reliable supply of the starting material is paramount for any functionalization campaign. A two-step procedure is recommended for the synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, commencing with the construction of the pyrazole core followed by regioselective bromination.
Part 1: Synthesis of 1-(tert-butyl)-3-methyl-1H-pyrazole
The synthesis of the pyrazole ring can be achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, pentane-2,4-dione is reacted with tert-butylhydrazine.
Protocol:
-
To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add pentane-2,4-dione (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butyl)-3-methyl-1H-pyrazole.
Part 2: Bromination at the C4 Position
The electron-rich pyrazole ring can be regioselectively brominated at the C4 position using an electrophilic brominating agent such as N-Bromosuccinimide (NBS). The directing effects of the N1 and C3 substituents favor substitution at the C4 position.
Protocol:
-
Dissolve 1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Workflow for the Synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Caption: Synthetic workflow for the preparation of the target compound.
Functionalization Protocols at the C4 Position
The following section provides detailed protocols for various palladium-catalyzed cross-coupling reactions to functionalize the C4 position of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl linkages.[1][2][3][4][5]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for this type of coupling. For more challenging substrates or to achieve higher turnover numbers, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be employed.[3]
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and offer a good balance of reactivity and functional group tolerance.[3]
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME and water is typically used to dissolve both the organic and inorganic reagents.
Protocol:
-
To a flame-dried Schlenk tube, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the tube.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Reference Analogue |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-95 | 4-Bromo-1-methylpyrazole |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ | DME/H₂O | 85 | 70-90 | 4-Bromo-1H-1-tritylpyrazole |
| XPhos Pd G3 (2 mol%) | K₃PO₄ | t-BuOH/H₂O | 100 | 80-98 | Sterically hindered pyrazoles |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6] Given the steric hindrance of the N-tert-butyl group, the choice of a suitable bulky and electron-rich phosphine ligand is crucial for efficient catalysis.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For sterically demanding substrates, specialized ligands such as tBuDavePhos or BrettPhos are often necessary to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7] The use of pre-catalysts can also enhance reactivity and reproducibility.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.
Protocol:
-
To a flame-dried Schlenk tube, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq) and the palladium pre-catalyst (e.g., (tBuDavePhos)Pd G3, 0.02 eq).
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., toluene).
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction for maximal yield and purity.
Introduction: The Significance of the Pyrazole Core
The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs. Its ability to act as a versatile scaffold and engage in critical hydrogen bonding interactions makes it a privileged structure in drug design. The Suzuki-Miyaura coupling is a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with a broad range of coupling partners. However, the unique electronic properties of the pyrazole ring, combined with the steric hindrance of the tert-butyl group, can present specific challenges. This guide will address these nuances directly.
Troubleshooting Guide: From Failed Reactions to High Yields
This section is structured to address the most common issues encountered during the Suzuki coupling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. Each problem is followed by a diagnostic approach and a series of actionable solutions.
Issue 1: Low to No Conversion of Starting Material
This is the most frequent and frustrating issue. Before drastically altering your reaction, a systematic evaluation of the core components is essential.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it fails to form or is rapidly deactivated, the catalytic cycle halts.[1][2]
-
Solution 1: Pre-catalyst Choice & Handling: For robust and reproducible results, consider using modern, air-stable Pd(II) pre-catalysts like Buchwald's G2 or G3 palladacycles (e.g., XPhos Pd G2). These readily form the active Pd(0) species under the reaction conditions. If using traditional sources like Pd(OAc)₂, ensure it is of high purity and that the phosphine ligand is added to protect the resulting Pd(0).
-
Solution 2: Rigorous Degassing: Oxygen is detrimental, leading to the oxidation of phosphine ligands and the formation of inactive palladium black.[1][3] Degas your solvent thoroughly (three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Inappropriate Base or Solvent System: The base is not merely a proton scavenger; it is critical for the activation of the boronic acid to form the boronate species, which is necessary for transmetalation.[4][5] The solvent dictates the solubility of all components and influences the stability of catalytic intermediates.[2]
-
Solution 1: Base Selection: For pyrazole substrates, moderately strong inorganic bases are often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently effective.[2][6] Ensure the base is finely powdered to maximize its surface area.
-
Solution 2: Solvent System Optimization: A mixture of an organic solvent and water is often optimal.[7][8] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Common and effective solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[8][9] The ratio should be optimized, often starting at 4:1 or 5:1 (organic:water).
-
-
Sub-optimal Temperature: Suzuki couplings are highly sensitive to temperature. Too low, and the reaction rate will be negligible; too high, and catalyst decomposition or side reactions can dominate.[2]
-
Solution: Incremental Temperature Screening: Begin with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. If no reaction is observed after a reasonable time, incrementally increase the temperature by 10 °C. For this specific substrate, temperatures in the range of 90-110 °C are often required.
-
Issue 2: Significant Formation of Side Products
Even when the starting material is consumed, the desired product may be accompanied by significant impurities. Identifying these byproducts is key to mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Protodeboronation of the Boronic Acid: This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of an arene byproduct from your coupling partner.[10][11] This side reaction is often base-catalyzed and accelerated by water and elevated temperatures.
-
Solution 1: Use a Milder Base: If protodeboronation is rampant, consider switching to a weaker base like potassium fluoride (KF).[1]
-
Solution 2: Anhydrous Conditions: In stubborn cases, moving to strictly anhydrous conditions can suppress this side reaction. This would necessitate the use of an organic-soluble base like an alkoxide, but care must be taken as this can introduce other complications.
-
Solution 3: Boronic Acid Stability: Some boronic acids are inherently unstable. Using a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[10]
-
-
Homocoupling of the Boronic Acid (Biaryl Byproduct): The boronic acid can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[3][4][12]
-
Solution 1: Rigorous Inert Atmosphere: As with catalyst deactivation, ensuring the complete exclusion of oxygen is the primary defense against homocoupling.[1][3]
-
Solution 2: Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[13]
-
-
Dehalogenation of the Pyrazole: The bromine atom on the pyrazole is replaced by a hydrogen, resulting in the formation of 1-(tert-butyl)-3-methyl-1H-pyrazole.
-
Solution: Ligand and Base Choice: This can sometimes be influenced by the ligand and base combination. Screening different bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) may be beneficial as they can promote the desired reductive elimination over competing pathways.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this specific substrate?
A1: For heteroaryl bromides, particularly those with some steric hindrance, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands are generally superior. A highly recommended starting point is XPhos Pd G2 or SPhos Pd G2 . These pre-catalysts are air-stable, easy to handle, and have demonstrated broad utility and high efficiency for challenging couplings.[1][14] The bulky nature of ligands like XPhos and SPhos facilitates the reductive elimination step, which can be slow for sterically demanding substrates.
Q2: How much catalyst loading should I use?
A2: For initial optimization, a catalyst loading of 1-2 mol% is a reasonable starting point. If the reaction is clean and efficient, you can attempt to lower the loading to 0.5 mol% or even lower for process chemistry applications. Conversely, if the reaction is sluggish, increasing the loading to 3-5 mol% may be necessary, although this should be a later optimization step after other parameters have been explored.
Q3: What is the optimal ratio of boronic acid to my bromopyrazole?
A3: It is standard practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents . This helps to drive the reaction to completion and compensates for any potential protodeboronation or homocoupling of the boronic acid.[6]
Q4: My reaction looks black and heterogeneous. Is this normal?
A4: While some darkening of the reaction mixture is common, the formation of a significant amount of black precipitate (palladium black) is a sign of catalyst decomposition and is generally undesirable.[2][15] This indicates that the ligand is not effectively stabilizing the Pd(0) species. This can be due to oxygen contamination, excessively high temperatures, or an inappropriate ligand choice. However, some successful reactions can appear dark, so the primary indicator of failure should be the analysis of the reaction mixture (TLC, LC-MS), not just its appearance.[15]
Q5: Can I use microwave irradiation to speed up the reaction?
A5: Yes, microwave heating can be an excellent tool for accelerating Suzuki couplings, often reducing reaction times from hours to minutes.[7][16] It allows for rapid and uniform heating to temperatures that might be difficult to achieve with a standard oil bath. A typical starting point would be 120-150 °C for 15-30 minutes. However, it is crucial to perform initial optimization under conventional heating to establish a baseline, as microwave conditions can sometimes promote different side reaction pathways.
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | 1.0 equiv |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 equiv |
| Catalyst | XPhos Pd G2 | 1-2 mol% |
| Base | K₃PO₄ (finely powdered) | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O | 5:1 v/v |
| Temperature | 100 °C | A good balance of reaction rate and catalyst stability. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst and ligand degradation.[1] |
Step-by-Step General Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 equiv), the boronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Catalyst Addition: Add the XPhos Pd G2 catalyst (0.02 equiv).
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical progression for troubleshooting a failed or low-yielding reaction.
Caption: A decision tree for systematic Suzuki coupling troubleshooting.
General Suzuki Coupling Workflow
This diagram illustrates the key steps from reaction setup to the final purified product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. aspuru.substack.com [aspuru.substack.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira Reaction with Bromopyrazoles: A Technical Support Guide
Welcome to the Technical Support Center for Sonogashira reactions involving bromopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring your path to successful synthesis is both clear and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a bromopyrazole substrate is showing low to no conversion. What are the primary factors to investigate?
Low or no conversion in Sonogashira couplings with bromopyrazole substrates can be attributed to several factors, with the most common culprits being catalyst inhibition and suboptimal reaction conditions.[1]
-
Catalyst Inhibition : Pyrazoles, as N-heterocycles, possess a nitrogen atom that can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This is a crucial consideration that distinguishes these substrates from simpler aryl halides. To mitigate this, the selection of appropriate ligands is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1][3]
-
Reaction Conditions :
-
Temperature : While many Sonogashira reactions can proceed at room temperature, less reactive aryl bromides, including some bromopyrazoles, often require elevated temperatures to facilitate the oxidative addition step.[1][4] However, excessive heat can lead to catalyst decomposition, so careful optimization is key.[1] A gradual increase in temperature, for instance from room temperature to 60-80°C, is a sensible approach.[1][5]
-
Base and Solvent : The choice of base and solvent is interdependent and crucial. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[5] The solvent must be anhydrous and degassed to prevent side reactions.[1] Common solvents include DMF, THF, and dioxane.[5][6]
-
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
The formation of a diyne byproduct through Glaser coupling is a frequent challenge in Sonogashira reactions, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1][7]
-
Ensure Rigorous Anaerobic Conditions : Oxygen is a key promoter of Glaser coupling. Therefore, it is imperative to thoroughly degas the reaction mixture.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period.[1] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[1]
-
Consider Copper-Free Conditions : The copper(I) co-catalyst, while enhancing the reaction rate, is a primary contributor to homocoupling.[1][4] Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.[1] These conditions may require a different palladium catalyst system, often involving more specialized ligands.[3]
-
Slow Addition of the Alkyne : Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby favoring the cross-coupling pathway over homocoupling.[1]
Q3: What are the recommended starting conditions for a Sonogashira reaction with a bromopyrazole?
For a researcher starting with a new bromopyrazole substrate, a well-chosen set of initial conditions is crucial for success. The following table provides a general guideline.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Readily available and effective for a range of substrates.[1][4] |
| Copper(I) Co-catalyst | CuI (2-5 mol%) | Activates the terminal alkyne.[4][8] |
| Ligand | PPh₃ (if not integral to the precatalyst) | A standard ligand, though more specialized ligands may be needed for challenging substrates.[9] |
| Base | Et₃N or DIPEA (2-3 equivalents) | Acts as a proton scavenger and solvent.[4][5] |
| Solvent | Anhydrous, degassed DMF or THF | Common solvents that facilitate the dissolution of reagents.[5][10] |
| Temperature | Room temperature to 80°C | Start at room temperature and gradually increase if no reaction is observed.[1][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated side reactions.[1] |
Troubleshooting Guide
Issue: No Reaction or Very Low Yield
If your reaction is not proceeding as expected, a systematic approach to troubleshooting is necessary.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in Sonogashira reactions.
-
Verify Reagent Quality :
-
Solvent and Base : Ensure that your solvent and amine base are strictly anhydrous and have been properly degassed.[1] Water can negatively impact catalyst activity, and oxygen can lead to undesirable side reactions.[1] Distilling the amine base can sometimes resolve reaction failures.[1]
-
Catalyst : Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a freshly opened bottle or a catalyst that has been stored under an inert atmosphere.
-
-
Optimize Reaction Temperature :
-
Ligand Modification :
-
Screen Different Solvents and Bases :
Issue: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
-
Alkyne Homocoupling : As discussed in the FAQs, this is often the primary side reaction. The remedies include ensuring strict anaerobic conditions and considering a copper-free protocol.[1]
-
Hydrodehalogenation : This side reaction results in the replacement of the bromine atom with a hydrogen, leading to the formation of the parent pyrazole. This can be promoted by higher temperatures and certain solvents.[1] If hydrodehalogenation is a significant issue, try running the reaction at a lower temperature for a longer duration.[1]
Experimental Protocols
Standard Copper-Catalyzed Sonogashira Coupling of a Bromopyrazole
This protocol provides a robust starting point for the coupling of a generic bromopyrazole with a terminal alkyne.
-
Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).[5]
-
Solvent and Reagent Addition : Add anhydrous, degassed DMF, followed by triethylamine (2.0 eq).[5]
-
Degassing : Degas the mixture by bubbling argon through the solution for 10-15 minutes.[5]
-
Alkyne Addition : Add the terminal alkyne (1.1-1.2 eq) dropwise to the reaction mixture.[5]
-
Reaction : Stir the reaction at the desired temperature (start with room temperature and increase to 60-80°C if necessary) and monitor its progress by TLC or LC-MS.[1][5]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purification : Purify the crude product by column chromatography on silica gel.[5]
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of a standard Sonogashira reaction.
References
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Influence of base on the Sonogashira coupling reactiona. (2018). ResearchGate. Retrieved from [Link]
-
Ar ODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. reddit.com [reddit.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Purification of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole Derivatives
Welcome to the technical support guide for the purification of 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. These pyrazoles are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, making their purification a critical step for downstream applications.[1]
This guide moves beyond simple protocols to explain the scientific rationale behind each purification strategy, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary purification techniques for 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives?
The two most effective and commonly employed purification techniques are flash column chromatography and recrystallization.[2] The choice between them is dictated by the physical state of your crude product, the initial purity level, and the nature of the impurities. For initial work-up, a liquid-liquid extraction is often essential to remove inorganic salts and highly polar or non-polar byproducts from the reaction mixture.[2]
Q2: How do I decide whether to use column chromatography or recrystallization?
The optimal strategy depends on a careful analysis of your crude material. The following workflow provides a decision-making framework.
Sources
byproduct formation in the synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues related to byproduct formation during this critical synthesis. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction, improve purity, and maximize yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My post-reaction NMR analysis shows my desired product, but also a significant isomeric impurity. What is this byproduct and how can I prevent its formation?
A1: Root Cause Analysis & Mechanism
The most common isomeric byproduct is 5-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole . Its formation is a classic case of competing regioselectivity in an electrophilic aromatic substitution reaction.
-
Electronic Effects: The pyrazole ring is an electron-rich heterocycle. Electrophilic attack is heavily favored at the C4 position, which is activated by the pyrrole-like N1 nitrogen and not significantly deactivated by the pyridine-like N2 nitrogen.[1] Molecular orbital calculations confirm that the C4 position has the lowest localization energy for electrophilic substitution, making it the most reactive site.[1]
-
Steric Hindrance: The bulky tert-butyl group at the N1 position sterically shields the adjacent C5 position. This further reinforces the inherent electronic preference for substitution at C4.
-
Cause of 5-Bromo Formation: Despite the strong preference for the C4 position, highly reactive brominating agents or elevated reaction temperatures can overcome the activation energy barrier for C5 substitution, leading to the formation of the undesired regioisomer. The intermediate for C5 attack is less stable than the C4-attack intermediate (a Wheland-type arenium ion), but with sufficient energy input, this pathway becomes accessible.[2][3]
Diagnostic Steps:
-
¹H NMR Spectroscopy:
-
Starting Material (1-(tert-butyl)-3-methyl-1H-pyrazole): You will see two distinct signals in the aromatic region for the C4-H and C5-H protons.
-
Desired Product (4-Bromo): The signal for C4-H will disappear, while the signal for C5-H will remain (likely as a singlet).
-
5-Bromo Isomer: The signal for C5-H will disappear, while the signal for C4-H remains.
-
-
LC-MS: The desired product and the 5-bromo isomer will have the identical mass. Co-elution is possible, so chromatographic separation is key for quantification.
Preventative Measures & Solutions:
-
Choice of Brominating Agent: Avoid harsh reagents like neat liquid bromine (Br₂). Use a milder, more selective source of electrophilic bromine ("Br⁺"). N-Bromosuccinimide (NBS) is the recommended reagent for this transformation as it provides a low concentration of Br⁺, minimizing side reactions.[4]
-
Temperature Control: Perform the reaction at reduced temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature provides the best balance of reaction rate and selectivity.[4] High temperatures provide the necessary activation energy to form the less-stable 5-bromo intermediate.
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal.[4][5] These solvents help to stabilize the charged intermediates of the reaction.
Q2: My mass spectrometry results show an impurity with a mass of M+78/80 relative to my product, suggesting a di-brominated species. How is this happening?
A2: Root Cause Analysis & Mechanism
This impurity is almost certainly 4,5-Dibromo-1-(tert-butyl)-3-methyl-1H-pyrazole . The formation of this byproduct is a classic example of over-bromination.
-
Mechanism: After the first bromine atom is added at the C4 position, the pyrazole ring remains sufficiently electron-rich to undergo a second electrophilic substitution. While the first bromine atom is deactivating, this effect is not always strong enough to completely prevent a second reaction, especially under forcing conditions. The second bromination will occur at the only remaining open position, C5.
-
Contributing Factors:
-
Stoichiometry: Using a significant excess of the brominating agent (e.g., >1.2 equivalents) dramatically increases the likelihood of di-bromination.
-
Reaction Time & Temperature: Allowing the reaction to proceed for too long after the starting material has been consumed, or running the reaction at elevated temperatures, can promote the slower, second bromination step.[6]
-
Reagent Reactivity: Using highly reactive reagents like Br₂ increases the risk of over-bromination compared to NBS.
-
Diagnostic Steps:
-
Mass Spectrometry (MS): Look for the characteristic isotopic pattern of a di-brominated compound (M, M+2, M+4 peaks in an approximate 1:2:1 ratio). The mass will correspond to the starting pyrazole + 2 Br atoms - 2 H atoms.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the complete disappearance of all signals in the aromatic region (typically 6.0-8.0 ppm) is a strong indicator of di-substitution.
Preventative Measures & Solutions:
-
Strict Stoichiometric Control: Carefully control the amount of brominating agent used. Start with 1.05 to 1.1 equivalents of NBS. Monitor the reaction closely by TLC or LC-MS.
-
Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a period of 20-30 minutes.[4] This maintains a low instantaneous concentration of the reagent, favoring mono-bromination.
-
Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor its progress every 15-30 minutes. Once the starting material is consumed, quench the reaction promptly to prevent the formation of the di-bromo byproduct.
Q3: My reaction stalls with significant starting material remaining, even with sufficient brominating agent. What is the likely cause?
A3: Root Cause Analysis & Mechanism
This issue often arises when using liquid bromine (Br₂) or other brominating agents that produce hydrogen bromide (HBr) as a byproduct.
-
Mechanism of Deactivation: The pyrazole ring contains a basic, pyridine-like nitrogen atom (N2). The HBr generated during the reaction is a strong acid and will protonate this nitrogen, forming a pyrazolium salt.[1] This positive charge on the heterocyclic ring strongly deactivates it towards further electrophilic attack, effectively shutting down the reaction.[1]
-
NBS Advantage: When using NBS, the primary byproduct is succinimide, which is not a strong acid and does not deactivate the ring in the same manner. This is a key reason why NBS is the superior reagent for this synthesis.[4]
Diagnostic Steps:
-
pH Measurement: Carefully check the pH of the reaction mixture (if aqueous quench is possible). A highly acidic environment suggests HBr formation.
-
TLC/LC-MS Analysis: The analysis will clearly show a large amount of unreacted starting material alongside some product.
Preventative Measures & Solutions:
-
Use N-Bromosuccinimide (NBS): The most effective solution is to switch to NBS as the brominating agent to avoid acidic byproduct formation.
-
Include a Non-Nucleophilic Base: If using an HBr-producing reagent is unavoidable, the inclusion of a mild, non-nucleophilic base (like sodium acetate) can scavenge the HBr as it is formed, preventing the deactivation of the pyrazole ring. However, this can complicate the reaction and is not the preferred method.
Visual Troubleshooting Guide
The following diagram illustrates the potential reaction pathways, highlighting the desired route versus common byproduct formation.
Caption: Reaction pathways for the bromination of 1-(tert-butyl)-3-methyl-1H-pyrazole.
Optimized Protocol & Data Summary
This protocol is optimized for high yield and purity, minimizing the formation of the byproducts discussed above.
Experimental Protocol: Synthesis using NBS
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF, ~5-10 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.[4]
-
Reagent Addition: In small portions, add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.) over a period of 20-30 minutes, ensuring the internal temperature does not rise significantly.[4]
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Warm-up & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once complete, pour the reaction mixture into water. This will precipitate the product and dissolve the succinimide byproduct.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove any residual bromine), followed by water, and finally a saturated brine solution.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Byproduct if Deviated |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild, selective, avoids acidic byproducts.[4] | 5-Bromo isomer, Ring deactivation |
| Equivalents | 1.05 - 1.1 eq. | Ensures full conversion without over-reaction. | 4,5-Dibromo product |
| Temperature | 0 °C to Room Temp | Maximizes regioselectivity for the C4 position. | 5-Bromo isomer, 4,5-Dibromo product |
| Solvent | DMF, MeCN | Polar aprotic; aids in stabilizing intermediates. | Lower yields, potential side reactions |
| Monitoring | TLC / LC-MS | Prevents over-bromination from extended reaction times. | 4,5-Dibromo product |
References
-
Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available at: [Link]
-
Lopes, E. F., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Available at: [Link]
-
Corberan, R., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 8(5), 991-994. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Scientific Diagram]. Available at: [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Scientific Diagram]. Available at: [Link]
-
Brian, M., & Finar, I. L. (1958). Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 36(5), 705-711. Available at: [Link]
-
Kumpins, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
-
International Journal of Futuristic and Innovative Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4483. Available at: [Link]
-
Nature. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Scientific Reports, 11, 5236. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]
Technical Support Center: Cross-Coupling with 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Welcome to the technical support center for cross-coupling reactions involving 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to functionalize this versatile heterocyclic building block. We will move beyond simple protocols to explore the chemical reasoning behind catalyst selection and provide robust troubleshooting strategies to overcome common experimental hurdles.
The pyrazole core is a privileged scaffold in medicinal chemistry, and the ability to selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4-position is critical for library synthesis and lead optimization. However, the electron-rich nature of the pyrazole ring and its potential to act as a ligand for the palladium catalyst can present unique challenges.[1] This guide provides field-proven insights to ensure your cross-coupling reactions are successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding strategy and component selection for cross-coupling reactions with 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Q1: I am planning a Suzuki-Miyaura coupling. What is a reliable, go-to catalyst system to start with?
For Suzuki-Miyaura reactions with N-heterocyclic halides, especially those like pyrazoles that can be challenging, starting with a modern, well-defined palladium(II) precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts offer superior reliability and generate the active monoligated Pd(0) species cleanly and efficiently.
A robust starting point is a G3 or G4 Buchwald Precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.
-
Recommended System: XPhos Pd G3 or SPhos Pd G4.
-
Rationale: The bulky nature of ligands like XPhos and SPhos is crucial. It promotes the formation of a monoligated L₁Pd(0) active species, which is highly reactive in the oxidative addition step.[2][3] Furthermore, the steric hindrance provided by the ligand helps prevent the pyrazole nitrogen from coordinating to the palladium center and deactivating the catalyst.[1]
-
Base and Solvent: A common and effective combination is K₃PO₄ or Cs₂CO₃ as the base in a solvent system like 1,4-dioxane with a small amount of water (e.g., 10:1 ratio).[1][4]
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[5][6] For your specific pyrazole substrate, the primary challenges are ensuring efficient reductive elimination and preventing catalyst inhibition.
-
Ligand Choice is Critical: The choice of ligand is paramount and depends on the nature of the amine coupling partner.
-
For secondary amines (e.g., piperidine, morpholine): Bulky, electron-rich ligands are again preferred. A good starting point is tBuDavePhos or BrettPhos . Studies on similar 4-halopyrazoles have shown tBuDavePhos to be particularly effective for amines that lack a β-hydrogen.[7][8]
-
For primary amines (aliphatic or aromatic): Ligands from the Buchwald family, such as XPhos or RuPhos , are excellent choices. These have demonstrated broad utility in coupling primary amines with five-membered heterocyclic bromides.[9]
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or lithium tert-butoxide (LiOtBu) are often superior to carbonate or phosphate bases for C-N couplings.[9]
-
Catalyst: Again, using a precatalyst like BrettPhos Pd G3 ensures the efficient generation of the active catalyst.
Q3: Can I perform a Sonogashira coupling on this bromopyrazole? What conditions should I try?
Yes, Sonogashira coupling is a viable and powerful method for installing an alkyne at the C4 position. The reaction relies on a dual-catalyst system.[10][11][12]
-
Typical Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard.
-
Palladium Source: PdCl₂(PPh₃)₂ is a classic and effective choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for facilitating the transmetalation of the acetylide to the palladium center.[12]
-
-
Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used in a solvent like DMF or THF. The base serves both to deprotonate the terminal alkyne and to act as a scavenger for the HBr generated during the reaction.[11]
-
Key Consideration: Rigorous deoxygenation of the reaction mixture (e.g., by several freeze-pump-thaw cycles or by bubbling argon through the solvent) is critical for success, as oxygen can induce unwanted homocoupling of the alkyne (Glaser coupling).
Catalyst Selection Workflow
To aid in your decision-making, the following workflow provides a logical path to selecting a starting catalyst system based on the desired transformation.
Caption: Catalyst selection workflow for the target pyrazole.
Troubleshooting Guide
Even with the best starting conditions, challenges can arise. This section addresses specific experimental problems in a question-and-answer format.
Problem: My reaction has stalled. TLC/LC-MS analysis shows low conversion of the 4-bromopyrazole starting material.
This is the most common issue and can stem from several sources related to catalyst activity.
-
Possible Cause A: Catalyst Deactivation via Pyrazole Coordination.
-
Explanation: The lone pair of electrons on the N2 nitrogen of the pyrazole ring can coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive. This is a known issue with N-rich heterocycles.[1]
-
Solution: Increase the steric bulk of the ligand. If you started with a less bulky ligand (e.g., PPh₃), switch to a Buchwald-type dialkylbiaryl phosphine ligand like XPhos , SPhos , or RuPhos . The large steric footprint of these ligands creates a protective pocket around the palladium, disfavoring coordination from the pyrazole substrate.[3]
-
-
Possible Cause B: Inefficient In Situ Generation of Active Pd(0).
-
Explanation: If you are using a Pd(II) source like Pd(OAc)₂ with a separate ligand, the initial reduction to the active Pd(0) species can be inefficient or lead to the formation of inactive palladium black.[13]
-
Solution: Switch to a well-defined Pd(II) precatalyst (e.g., XPhos Pd G3). These are designed for clean and quantitative conversion to the active L₁Pd(0) catalyst under the reaction conditions, significantly improving consistency and activity.
-
-
Possible Cause C: Incorrect Base or Insufficient Basicity.
-
Explanation: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[14] For C-N coupling, a strong base is required to deprotonate the amine. If the base is too weak or insoluble, the reaction will not proceed.
-
Solution: For Suzuki couplings, ensure you are using an appropriate base like K₃PO₄ or Cs₂CO₃ and that it is finely powdered to maximize surface area. For Buchwald-Hartwig aminations, if a weaker base like K₂CO₃ is failing, switch to a stronger base like LHMDS or LiOtBu .
-
-
Possible Cause D: Presence of Oxygen or Water (Anhydrous Reactions).
-
Explanation: Oxygen can oxidize and deactivate the Pd(0) catalyst. For reactions sensitive to water (e.g., those using organolithium or Grignard reagents, or certain boronic esters), moisture will quench the nucleophile.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Most importantly, thoroughly degas your reaction mixture . This can be done by bubbling argon or nitrogen through the solvent for 15-20 minutes or by using 3-4 freeze-pump-thaw cycles for maximum oxygen removal.
-
Problem: I am observing a significant amount of debrominated pyrazole (1-(tert-butyl)-3-methyl-1H-pyrazole) as a byproduct.
-
Explanation: Protodebromination (replacement of bromine with hydrogen) occurs when the palladium intermediate, after oxidative addition, reacts with a proton source before it can engage in the desired coupling pathway. This can be exacerbated by the presence of water or by β-hydride elimination pathways if using alkyl coupling partners.
-
Solution 1: Rigorously Dry Conditions. Ensure your solvent and reagents are anhydrous, especially if this side reaction is prominent.
-
Solution 2: Optimize the Ligand. A bulky, electron-donating ligand can accelerate the rate of reductive elimination, helping the desired coupling outcompete the protodebromination side reaction. If you are not already using one, switch to a ligand like XPhos or tBuXPhos .
Problem (Suzuki-Miyaura): My main side-product is the homocoupling of my boronic acid partner.
-
Explanation: This side reaction, often called Glaser-type coupling for alkynes but also applicable to boronic acids, is typically promoted by oxygen in the presence of the palladium catalyst. It indicates that the transmetalation step is slow relative to this undesired pathway.
-
Solution 1: Thoroughly Degas. This is the most critical step. The presence of O₂ is a primary driver of this side reaction. Re-evaluate your degassing procedure to ensure it is effective.
-
Solution 2: Adjust Stoichiometry. Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). While this won't stop homocoupling, it ensures enough of the reagent is available for the desired cross-coupling reaction to proceed to completion.
-
Solution 3: Check Boronic Acid Quality. Over time, boronic acids can dehydrate to form cyclic boroxine anhydrides. While often still active, their reactivity can be different. Some protocols suggest adding a small amount of water to help break up the boroxine and facilitate the formation of the active boronate species.
Data Summary & Recommended Conditions
The table below summarizes recommended starting conditions for the most common cross-coupling reactions with 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
| Reaction Type | Recommended Catalyst System | Base | Solvent | Temp (°C) | Key Insights |
| Suzuki-Miyaura | XPhos Pd G3 (1-2 mol%) | K₃PO₄ (2 equiv.) | 1,4-Dioxane / H₂O (10:1) | 80-100 | Precatalyst is key for reproducibility. Bulky ligand prevents catalyst inhibition.[1][15] |
| Buchwald-Hartwig | BrettPhos Pd G3 (1-2 mol%) | LHMDS (1.2-1.5 equiv.) | Toluene or THF | 80-110 | Strong, non-nucleophilic base is critical. Ligand choice depends on amine scope.[7][9] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (2-5 mol%) | Et₃N or DIPEA (2-3 equiv.) | DMF or THF | RT - 80 | Rigorous degassing is mandatory to prevent alkyne homocoupling.[10][11] |
Catalytic Cycle Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. The following diagrams illustrate the accepted mechanisms for Suzuki-Miyaura and Buchwald-Hartwig couplings, highlighting steps where issues can arise.
Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig cycle for C-N bond formation.
Exemplary Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. Always perform reactions under an inert atmosphere (N₂ or Ar) using standard Schlenk or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water to achieve a 10:1 ratio (e.g., 2.0 mL dioxane, 0.2 mL water for a 0.2 mmol scale reaction).
-
Degassing: If not prepared in a glovebox, seal the flask and bubble argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromopyrazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-(tert-butyl)-3-methyl-1H-pyrazole (1.0 equiv.) and BrettPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).
-
Reagent Addition: Seal the flask, evacuate, and backfill with inert gas. Add anhydrous toluene via syringe. Add morpholine (1.2 equiv.) via syringe.
-
Base Addition: Add lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M solution in THF, 1.5 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromopyrazole is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Gagnon, A., & Du, C. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(13), 2457–2471. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 2008, 345-389. [Link]
-
Thompson, A., et al. (2018). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 22(8), 947-959. [Link]
-
ResearchGate. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. ACS Catalysis, 11, 2999–3008. [Link]
-
Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11, 2999-3008. [Link]
-
Handa, S., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Liang, S., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 7, 1-11. [Link]
-
Tariq, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3486. [Link]
-
Hsieh, C.-H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(1), 653-671. [Link]
-
Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]
-
Organ, M. G., et al. (2016). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 55(33), 9578-9582. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Guram, A. S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532-535. [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16327-16383. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
Nayak, K. H., et al. (2023). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. The Journal of Organic Chemistry, 88(17), 12229-12243. [Link]
-
Montgomery, J., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Semantic Scholar. (n.d.). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Improving Yields in Buchwald-Hartwig Amination of Bromopyrazoles
Welcome to the Technical Support Center for the Buchladen-Hartwig amination of bromopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction. Here, we delve into common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and purity.
I. Troubleshooting Guide: From Low Conversion to Unwanted Side Products
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable steps for resolution.
Question 1: I'm observing low to no conversion of my bromopyrazole starting material. What are the likely causes?
Low or no conversion is a frequent challenge, often stemming from issues with the catalytic cycle. The primary culprits are typically related to the catalyst's activity, the choice of ligand, or the reaction conditions.
Underlying Causes & Solutions:
-
Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)[1]. Alternatively, the active catalyst can be deactivated. Five-membered nitrogen-containing heterocycles, like pyrazoles, can sometimes inhibit or deactivate the palladium catalyst[2][3].
-
Inappropriate Ligand Selection: The phosphine ligand is arguably the most critical component. It must possess the right balance of steric bulk and electron-donating properties to facilitate the key steps of oxidative addition and reductive elimination[6][7]. For challenging substrates like bromopyrazoles, a generic ligand may not be sufficient.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands like tBuBrettPhos, XPhos, and RuPhos have shown great success in the amination of N-heterocyclic bromides, including unprotected bromopyrazoles[2][8]. A study on the amination of unprotected bromoimidazoles and bromopyrazoles found that a pre-catalyst based on the tBuBrettPhos ligand was particularly effective[2].
-
-
Suboptimal Base: The base's role is to deprotonate the amine nucleophile, but its strength and solubility are critical. A base that is too weak may not be effective, while an excessively strong base can lead to substrate decomposition[1].
-
Solution: For bromopyrazoles, strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used[1][2]. However, if your substrate has base-sensitive functional groups, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures or catalyst loadings[1][8].
-
-
Solvent and Temperature Effects: Poor solubility of reagents can significantly hinder reaction rates[1]. Additionally, the temperature must be sufficient to overcome the activation energy of the catalytic cycle.
-
Solution: Common solvents for this reaction include toluene, dioxane, and THF[1][5]. If solubility is an issue, consider using a co-solvent system. Typical reaction temperatures range from 80-110 °C[1][9]. For particularly challenging couplings, microwave irradiation can be used to expedite the reaction[10][11].
-
Question 2: My reaction is producing a significant amount of hydrodehalogenated pyrazole. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction. It often competes with the desired amination pathway.
Underlying Causes & Solutions:
-
β-Hydride Elimination: This is a primary pathway for hydrodehalogenation, especially with primary amines bearing a β-hydrogen[6][10]. The palladium-amido intermediate can undergo β-hydride elimination to form an imine and a palladium-hydride species, which then reductively eliminates to give the de-brominated product[6].
-
Reaction with Solvent or Water: The palladium catalyst can react with trace amounts of water or certain solvents, leading to the formation of palladium-hydride species that promote hydrodehalogenation.
Question 3: I'm working with an unprotected bromopyrazole (contains an N-H bond) and getting poor yields. What's the issue?
Unprotected N-H groups on the pyrazole ring can complicate the reaction.
Underlying Causes & Solutions:
-
Catalyst Inhibition: The acidic N-H proton of the pyrazole can be deprotonated by the base. The resulting pyrazolide anion can then coordinate to the palladium center, inhibiting the catalytic cycle[7].
-
N-Arylation of the Pyrazole: In some cases, the pyrazole's N-H can compete with the amine nucleophile, leading to undesired N-arylation of the pyrazole itself.
-
Solution: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., benzyl, trityl) can be an effective strategy if other methods fail[10][11]. However, this adds extra steps to the synthesis. The development of catalyst systems that tolerate unprotected N-H groups is often the more elegant solution[2].
-
Question 4: My yields are inconsistent. How can I improve the reproducibility of my reaction?
Inconsistent yields are often a sign of sensitivity to subtle variations in reaction setup and reagent quality.
Underlying Causes & Solutions:
-
Oxygen Sensitivity: Buchwald-Hartwig reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst[14].
-
Solution: Thoroughly degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment[9].
-
-
Reagent Purity: Impurities in the bromopyrazole, amine, or solvent can poison the catalyst[9]. The quality of the base is also critical; for example, old NaOtBu can be less active.
-
Solution: Use freshly purified reagents and anhydrous solvents.
-
-
Catalyst Generation: As mentioned earlier, in situ catalyst generation from sources like Pd(OAc)₂ can be unreliable[5].
-
Solution: Switch to a well-defined palladium pre-catalyst for more consistent activation of the catalytic species[4].
-
II. Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for my reaction?
While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, modern Buchwald pre-catalysts (G2, G3, G6, etc.) are generally recommended.[1][4] They are air- and moisture-stable, and they provide rapid, quantitative generation of the active monoligated Pd(0) species, often leading to higher yields and cleaner reactions.[4]
Q2: How do I choose the right ligand?
Ligand selection is highly dependent on the specific bromopyrazole and amine coupling partners. A good starting point is to screen a few bulky, electron-rich biaryl phosphine ligands. Some commonly successful ligands for heteroaromatic couplings include:
| Ligand | Key Features |
| tBuBrettPhos | Highly effective for unprotected N-H heterocycles.[2] |
| XPhos | A versatile and widely used ligand for a broad range of substrates.[8] |
| RuPhos | Often successful for sterically demanding couplings.[8] |
| tBuDavePhos | Shown to be effective for the amination of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen.[12][15] |
Q3: What is the optimal base to use?
The choice of base is a balance between reactivity and functional group tolerance.
-
Strong Bases (NaOtBu, LHMDS): These are the most common and often provide the fastest reaction rates.[1] They are generally a good first choice unless your substrate is base-sensitive.
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures or longer reaction times.[1]
-
Soluble Organic Bases (DBU): In some cases, soluble organic bases like DBU can be used to create a homogeneous reaction mixture, which can be advantageous for certain applications, including flow chemistry.[16][17]
Q4: Can I use aryl iodides or chlorides instead of bromides?
The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order: Ar-Br > Ar-Cl > Ar-I.[1] While aryl bromides are often optimal, aryl chlorides can also be used, though they may require more active catalyst systems.[5] Aryl iodides can sometimes be problematic, as the iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[1][14]
III. Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of Bromopyrazoles
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the bromopyrazole (1.0 equiv.), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-4 mol%), and the ligand (if not using a pre-catalyst, 1.2-1.5 equiv. relative to Pd).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2-1.4 equiv.), the base (e.g., LHMDS or NaOtBu, 2.0-2.2 equiv.), and the anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Example Data: Amination of Unprotected Bromopyrazoles
The following table, adapted from the work of Fors, Buchwald, et al., demonstrates the effectiveness of the tBuBrettPhos-based pre-catalyst system for the amination of unprotected bromopyrazoles with various amines.[2]
| Bromopyrazole | Amine | Yield (%) |
| 4-Bromo-1H-pyrazole | Aniline | 85 |
| 4-Bromo-1H-pyrazole | 4-Methoxyaniline | 88 |
| 4-Bromo-1H-pyrazole | 4-(Trifluoromethyl)aniline | 80 |
| 3-Bromo-1H-pyrazole | Morpholine | 91 |
| 3-Bromo-1H-pyrazole | 4-Phenylaniline | 84 |
Reaction Conditions: HetArBr (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), P4 (1-2 mol%), L4 (1-2 mol%) in THF at 50-80 °C for 12-16 h.[2][13]
IV. Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to optimization is crucial.
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]
-
Lee, S., Park, S., Kim, S., & Kim, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Fors, B. P., Do, H. Q., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 804–807. [Link]
-
Fors, B. P., Do, H. Q., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 804-807. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald precatalysts G2 and G3. (n.d.). Johnson Matthey. Retrieved January 21, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Lee, S., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reddit user discussion on troubleshooting Buchwald-Hartwig amination. (2018, September 6). Reddit. [Link]
-
Chemistry Stack Exchange user discussion on Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Request PDF: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. [Link]
-
Reddit user discussion on brainstorming a Buchwald-Hartwig coupling. (2025, June 24). Reddit. [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 15. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Deprotection of 1-(tert-Butyl)pyrazoles
Welcome to the technical support center for the deprotection of 1-(tert-butyl)pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The tert-butyl group is a common and robust protecting group for the pyrazole nitrogen, but its removal can sometimes be challenging. This resource aims to equip you with the knowledge to navigate these challenges effectively, ensuring successful deprotection in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of 1-(tert-butyl)pyrazoles?
A1: The choice of deprotection method largely depends on the overall stability of your molecule and the presence of other functional groups. The most prevalent methods fall into three main categories:
-
Strong Acid-Mediated Deprotection: This is the most traditional approach, typically employing neat trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] These conditions are harsh and may not be suitable for substrates with other acid-labile protecting groups.
-
Lewis Acid-Catalyzed Deprotection: For more sensitive substrates, Lewis acids such as zinc bromide (ZnBr₂) or a combination of cerium(III) chloride and sodium iodide (CeCl₃·7H₂O/NaI) offer a milder alternative.[2][3] These reactions are often performed in aprotic solvents like dichloromethane (DCM) or acetonitrile.
-
Reductive Deprotection: A novel and mild method involves the use of sodium borohydride (NaBH₄) in ethanol.[4] This can be particularly useful when acidic conditions need to be avoided entirely.
Q2: My deprotection reaction is sluggish or incomplete. What could be the cause and how can I resolve it?
A2: Incomplete deprotection is a common issue that can often be attributed to a few key factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the positions adjacent to the N-tert-butyl group, can significantly slow down the reaction rate.[5][6] If you suspect steric hindrance, you may need to increase the reaction time, elevate the temperature, or switch to a stronger deprotection reagent.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the deprotection reagent, especially for acid-mediated methods where the acid can be consumed by basic functionalities on your substrate.
-
Reaction Temperature: Many deprotection reactions are performed at room temperature. Gently heating the reaction mixture can often drive it to completion. However, be cautious of potential side reactions at higher temperatures.
-
Solvent Choice: The choice of solvent can influence the reaction rate. For acid-mediated reactions, a solvent that can stabilize the intermediate carbocation, such as dichloromethane, is often effective.
Q3: I am observing significant side product formation during deprotection. What are the likely side reactions and how can I prevent them?
A3: The primary culprit for side product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the tert-butyl group. This carbocation is a potent electrophile and can alkylate nucleophilic sites in your molecule or the solvent.[7]
-
Common Nucleophilic Targets: Be particularly cautious if your molecule contains tryptophan (indole ring), methionine (thioether), cysteine (thiol), or tyrosine (phenol) residues, as these are highly susceptible to tert-butylation.[8]
-
The Role of Scavengers: To mitigate these side reactions, the addition of "scavengers" to the reaction mixture is crucial. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Steric hindrance from adjacent substituents. | Increase reaction time, elevate temperature, or switch to a stronger acid (e.g., from TFA to HCl). |
| Insufficient amount of deprotection reagent. | Use a larger excess of the deprotection reagent. | |
| Low reaction temperature. | Gently heat the reaction mixture (monitor for side products). | |
| Formation of Side Products (Alkylation) | Reactive tert-butyl cation alkylating nucleophilic functional groups. | Add scavengers to the reaction mixture (e.g., TIS, water, thioanisole).[9][10] |
| High reaction temperature promoting side reactions. | Perform the deprotection at a lower temperature, even if it requires a longer reaction time. | |
| Degradation of the Starting Material or Product | Presence of other acid-labile protecting groups. | Switch to a milder deprotection method, such as using a Lewis acid (ZnBr₂) or NaBH₄ in ethanol.[2][4] |
| Instability of the pyrazole ring to harsh acidic conditions. | While generally stable, highly functionalized pyrazoles may be sensitive. Use milder conditions. | |
| Difficult Work-up or Purification | The deprotected pyrazole is highly polar and water-soluble. | After neutralization, saturate the aqueous phase with NaCl to decrease the solubility of your product before extraction. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Co-elution of the product with scavenger byproducts during chromatography. | Choose a scavenger that is volatile or has a significantly different polarity from your product for easier removal. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) with Scavengers
This protocol is a standard method for the deprotection of robust 1-(tert-butyl)pyrazoles.
Materials:
-
1-(tert-butyl)pyrazole derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-(tert-butyl)pyrazole derivative in DCM in a round-bottom flask.
-
To this solution, add water (2.5% v/v) and triisopropylsilane (2.5% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (95% v/v) to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected pyrazole.
Visualizing the Deprotection Mechanism and Workflow
To better understand the chemical processes and decision-making involved in the deprotection of 1-(tert-butyl)pyrazoles, the following diagrams are provided.
Caption: A workflow for troubleshooting common deprotection issues.
References
-
Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
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Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
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Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
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Kaur, H., & Singh, O. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1293. [Link]
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Ozaki, Y., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]
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Request PDF on ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
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Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(3), 1806–1814. [Link]
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Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
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Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
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Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(10), 2244–2249. [Link]
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Singh, R. P., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915–937. [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
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Fershtat, L. L., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8431. [Link]
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Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
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Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
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ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
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The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]
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Vo, T. T., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. The Journal of Physical Chemistry A, 128(29), 6141–6150. [Link]
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Technical Support Center: Navigating the Challenges of Lithiating Substituted Bromopyrazoles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Challenge: The Dichotomy of Reactivity and Stability
Lithium-halogen exchange is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Bromopyrazoles are valuable precursors in this regard due to the favorable reactivity of the carbon-bromine bond. However, the resulting lithiated pyrazole intermediates can be unstable, leading to a host of potential side reactions.[1][2][3] Key challenges include regioselectivity control, prevention of "halogen dance" rearrangements, and managing the inherent basicity of organolithium reagents, which can lead to unwanted deprotonation events.[4][5]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the lithiation of substituted bromopyrazoles, offering a systematic approach to identify the root cause and implement effective solutions.
Scenario 1: Low or No Conversion of Starting Material
Symptoms: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS) shows a significant amount of unreacted bromopyrazole.
Potential Causes and Solutions:
-
Inactive Organolithium Reagent: Organolithium reagents like n-butyllithium (n-BuLi) can degrade over time.
-
Verification: Titrate the organolithium reagent to determine its exact molarity. A common method is the Gilman double titration.
-
Solution: Use a fresh, properly titrated batch of the organolithium reagent.
-
-
Inadequate Reaction Temperature: While lithium-halogen exchange is rapid, side reactions can occur if the temperature is not sufficiently low.[6][7][8][9]
-
Verification: Ensure the internal reaction temperature is maintained at or below -78 °C (a dry ice/acetone bath is standard). For particularly sensitive substrates, temperatures as low as -100 °C may be necessary.
-
Solution: Use a properly insulated reaction vessel and a reliable cooling bath.
-
-
Quenching of the Organolithium Reagent: Trace amounts of water or other electrophilic impurities in the reaction setup can consume the organolithium reagent.
-
Verification: Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Solution: Use anhydrous solvents and flame-dry glassware immediately before use.
-
Scenario 2: Poor Regioselectivity and Isomer Formation
Symptoms: The desired product is formed, but accompanied by significant quantities of regioisomers.
Potential Causes and Solutions:
-
Competitive Deprotonation: If the bromopyrazole has other acidic protons (e.g., an N-H bond or acidic C-H bonds on substituents), the organolithium reagent can act as a base instead of facilitating halogen exchange.[10]
-
"Halogen Dance" Rearrangement: This is a base-catalyzed isomerization where the halogen appears to "dance" around the heterocyclic ring, leading to a mixture of lithiated intermediates and, subsequently, a mixture of products.[15][16][17][18][19]
-
Solution:
-
Lower the temperature: Performing the reaction at temperatures below -90 °C can often suppress this rearrangement.
-
Minimize reaction time: Add the electrophile as soon as the lithium-halogen exchange is complete.
-
Change the metal: In some cases, transmetalation of the lithiated intermediate with a magnesium salt can prevent the halogen dance.[20]
-
-
Table 1: Selecting the Right Lithiation Conditions
| Problem | Potential Solution | Key Considerations |
| Low Reactivity | Use a more reactive organolithium (e.g., s-BuLi or t-BuLi) | Increased basicity may lead to deprotonation side reactions. |
| Competitive Deprotonation | Use a less basic organolithium (e.g., n-BuLi) or protect acidic protons. | Protection/deprotection steps add to the overall synthesis. |
| Halogen Dance | Lower reaction temperature; shorten reaction time; transmetalate to a Grignard reagent. | Requires careful optimization for each substrate. |
Scenario 3: Low Yield with Significant Byproduct Formation
Symptoms: The desired product is formed in low yield, and the crude reaction mixture is complex with multiple byproducts.
Potential Causes and Solutions:
-
Reaction with Solvent: At elevated temperatures, organolithiums can react with common ethereal solvents like THF.
-
Solution: Maintain a consistently low temperature throughout the reaction.
-
-
Instability of the Lithiated Intermediate: Some substituted lithiated pyrazoles are inherently unstable and can undergo decomposition or ring-opening.[21][22][23]
-
Solution: This is highly substrate-dependent. If instability is suspected, trapping the intermediate at a very low temperature with a highly reactive electrophile may be effective.
-
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the N-H of a bromopyrazole before lithiation?
A: Yes, in almost all cases, protection of the N-H proton is essential. Organolithium reagents are strong bases and will preferentially deprotonate the acidic N-H, consuming at least one equivalent of the reagent and complicating the reaction.[6] A variety of protecting groups can be employed, with the choice depending on the overall synthetic strategy.[13]
Q2: How do I know if the lithium-halogen exchange has occurred?
A: A simple and effective way to check for successful lithiation is to take a small aliquot from the reaction mixture and quench it with a deuterated electrophile, such as D₂O. Analysis of the quenched aliquot by LC-MS will show the incorporation of deuterium in place of the bromine, confirming the formation of the lithiated intermediate.
Q3: What are the best practices for setting up a lithiation reaction?
A:
-
Glassware and Solvents: All glassware must be rigorously dried (flame-dried under vacuum is ideal), and anhydrous solvents are a must.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Temperature Control: A reliable and stable cooling bath is crucial. An internal thermometer should be used to monitor the reaction temperature.
-
Reagent Addition: Organolithium reagents should be added slowly and dropwise to maintain temperature control and minimize side reactions.
Experimental Workflow and Decision Diagram
The following diagram outlines a general workflow for approaching the lithiation of a substituted bromopyrazole.
Caption: A general workflow for the lithiation of substituted bromopyrazoles.
This technical guide provides a framework for addressing the common challenges associated with the lithiation of substituted bromopyrazoles. By understanding the underlying principles and employing a systematic approach to troubleshooting, researchers can significantly improve the success rate of these powerful synthetic transformations.
References
-
Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261–1267. [Link]
- Bunnett, J. F. (1978). The base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research, 11(11), 413–420.
-
Fugina, N., Holzer, W., & Wasicky, M. (1992). The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. Heterocycles, 34(2), 303. [Link]
- Katritzky, A. R., Jayaram, C., & Vassilatos, S. N. (1983). Alpha-lithiation of n-alkyl groups in pyrazoles. Tetrahedron, 39(12), 2023–2030.
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
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MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Retrieved from [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2944–2954. [Link]
-
Science.gov. (n.d.). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Retrieved from [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]
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Technical Support Center: Streamlining Palladium Removal from Pyrazole Products
Welcome to the technical support center dedicated to addressing the critical challenge of removing residual palladium catalysts from pyrazole-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed cross-coupling reactions to synthesize pyrazole derivatives and require robust, efficient, and scalable purification strategies to meet stringent purity requirements, particularly for active pharmaceutical ingredients (APIs).
The frequent use of palladium catalysts in the synthesis of complex molecules is a double-edged sword; while offering unparalleled efficiency in C-C and C-N bond formation, the removal of residual palladium to levels acceptable for pharmaceutical applications presents a significant hurdle.[1][2][3] Pyrazole scaffolds, prevalent in medicinal chemistry, introduce a unique challenge due to the coordinating nature of their nitrogen atoms, which can form stable complexes with palladium, making its removal more complex than from other organic compounds.[4][5][6] This guide provides in-depth, field-proven insights and actionable protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses specific problems encountered during the purification of pyrazole products, offering causative explanations and practical solutions.
Question 1: After standard Celite filtration of my reaction mixture, my pyrazole product still shows high levels of palladium contamination. Why is this happening and what should I do?
Answer:
This is a common issue. While Celite filtration is effective at removing heterogeneous palladium, such as palladium on carbon (Pd/C) or palladium black, it is often insufficient for removing soluble or colloidal palladium species that may be present in the reaction mixture.[4][7] The nitrogen atoms in your pyrazole product can act as ligands, stabilizing soluble palladium complexes and allowing them to pass through the Celite filter.[4][5][8]
Recommended Actions:
-
Employ a Palladium Scavenger: After initial filtration, treat the filtrate with a palladium scavenger. These are materials with a high affinity for palladium that can bind to soluble species, facilitating their removal by a subsequent filtration.[1][4][9] Common choices include:
-
Activated Carbon: A cost-effective option, but it may lead to product loss due to non-specific adsorption.[4]
-
Silica-Based Scavengers: Functionalized silica gels (e.g., SiliaMetS® Thiol, Si-Thiourea) offer higher selectivity for palladium and can be more efficient.[4]
-
Polymer-Bound Scavengers: Resins like Biotage® MP-TMT are highly effective for palladium removal.[1][10]
-
-
Crystallization: Recrystallization of your pyrazole product can be a powerful purification technique to reduce palladium levels. However, be aware that in some instances, palladium complexes can co-crystallize with the product.[2][4]
Question 2: I'm experiencing significant loss of my pyrazole product during the purification process when using a scavenger. How can I minimize this?
Answer:
Product loss during scavenger treatment is often due to the co-adsorption of the pyrazole compound onto the scavenger material, a known issue particularly with activated carbon.[4]
Optimization Strategies:
-
Optimize Scavenger Loading: Perform a screening experiment to determine the minimum effective amount of scavenger required. Using an excessive amount increases the surface area available for non-specific binding of your product.[4]
-
Test Alternative Scavengers: Different scavengers have varying selectivities. Silica-based or polymer-bound scavengers may exhibit a higher affinity for palladium over your pyrazole product, thus reducing loss.[4][10]
-
Solvent Washes: After treating your solution with the scavenger and filtering, wash the collected scavenger cake with a small amount of a solvent in which your product is highly soluble. This can help to recover adsorbed product without re-dissolving a significant amount of the palladium-scavenger complex.[4]
Question 3: Even after using a palladium scavenger, the residual palladium levels in my pyrazole product remain stubbornly high. What's going on?
Answer:
The strong coordinating interaction between the pyrazole nitrogen atoms and the palladium catalyst can sometimes hinder the scavenger's ability to effectively bind to the metal.[4][5] This is a specific challenge for nitrogen-containing heterocycles.
Advanced Troubleshooting Steps:
-
Increase Scavenger Equivalents and/or Reaction Time: A higher concentration of the scavenger or a longer treatment time may be necessary to overcome the strong pyrazole-palladium interaction.[4]
-
Change the Oxidation State of Palladium: The efficiency of some scavengers is dependent on the oxidation state of the palladium. Consider a pre-treatment step to either oxidize (e.g., with a mild oxidant) or reduce any remaining palladium to a state that is more readily scavenged.
-
Competitive Ligand Addition: Introduce a simple, sacrificial ligand that can displace your pyrazole product from the palladium center, making the palladium more accessible to the scavenger. N-acetylcysteine is a commonly used agent for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual palladium in pharmaceutical products?
A1: Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs.[11][12] For oral drug products, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm. For parenteral drugs, the limit is much stricter, with a PDE of 10 µ g/day , corresponding to a 1 ppm limit.[13]
Q2: How do I choose the right palladium removal method for my specific pyrazole product?
A2: The optimal method depends on several factors including the nature of your pyrazole derivative, the scale of your synthesis, cost considerations, and the required final purity. The following decision tree can guide your selection process:
Caption: Decision workflow for selecting a palladium removal strategy.
Q3: What analytical techniques are used to quantify residual palladium?
A3: Highly sensitive analytical methods are required to accurately determine palladium levels in the parts-per-million (ppm) range. The most common techniques are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis due to its very low detection limits.[11][14]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and widely used technique for elemental analysis.[11]
-
Atomic Absorption Spectrometry (AAS): Another established method for quantifying metal content.[11]
More recently, fluorimetric and colorimetric methods have been developed for faster, in-lab screening of palladium levels.[11][15]
Comparative Analysis of Palladium Removal Techniques
The following table summarizes the key characteristics of common palladium removal methods to aid in your selection process.
| Method | Efficiency | Selectivity | Scalability | Cost | Key Consideration |
| Celite Filtration | Low (for soluble Pd) | Low | High | Low | Only effective for heterogeneous palladium.[4][7] |
| Activated Carbon | Moderate to High | Low | High | Low | Risk of product loss due to non-specific adsorption.[4] |
| Crystallization | Variable | High | Moderate to High | Low | Palladium may co-crystallize with the product.[2][4] |
| Silica-Based Scavengers | High | High | High | Moderate | Good balance of efficiency and selectivity.[4][9] |
| Polymer-Bound Scavengers | Very High | Very High | High | High | Often the most effective but also the most expensive option.[1][10] |
Experimental Protocol: Palladium Removal Using a Silica-Based Scavenger
This protocol provides a general procedure for using a thiol-functionalized silica scavenger to remove residual palladium from a solution of a pyrazole product.
Materials:
-
Crude pyrazole product dissolved in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Inert atmosphere (Nitrogen or Argon).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
Procedure:
-
Dissolve the Crude Product: In a round-bottom flask, dissolve the crude pyrazole product in a suitable organic solvent to a concentration of approximately 10-50 mg/mL.
-
Add the Scavenger: Under an inert atmosphere, add the thiol-functionalized silica scavenger to the solution. A typical starting point is to use 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stir the Mixture: Stir the resulting slurry at room temperature for 4-16 hours. The optimal time should be determined experimentally.
-
Filter the Mixture: Filter the mixture through a pad of Celite or a suitable filter paper to remove the scavenger-palladium complex.
-
Wash the Filter Cake: Wash the filter cake with a small amount of the fresh solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified pyrazole product.
-
Analyze for Residual Palladium: Submit a sample of the purified product for analysis by ICP-MS or ICP-OES to determine the final palladium concentration.
Caption: Step-by-step workflow for palladium scavenging.
By understanding the underlying principles and employing a systematic approach to troubleshooting and optimization, researchers can confidently and effectively remove residual palladium from their pyrazole products, ensuring the integrity and safety of these valuable compounds for their intended applications.
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How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP).
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. Available at: [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [Link]
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Metal scavengers for organic purification - Biotage. Available at: [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. Available at: [Link]
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How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
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Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Available at: [Link]
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Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]
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Palladium catalyst recovery using scavenger resin - SpinChem. Available at: [Link]
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The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. Available at: [Link]
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Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]
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Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation | ACS Catalysis - ACS Publications. Available at: [Link]
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Why palladium metal scavengers are not all the same - Biotage. Available at: [Link]
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Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
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New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity - PubMed. Available at: [Link]
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Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds - PubMed. Available at: [Link]
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Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing). Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactivity: 4-Iodo vs. 4-Bromo Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its functionalization, particularly at the C4-position, through palladium-catalyzed cross-coupling reactions is a critical strategy for generating novel molecular entities. The choice of the halogen on the pyrazole ring is a pivotal decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-iodopyrazoles and 4-bromopyrazoles, supported by fundamental principles and experimental insights to inform your selection.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between 4-iodo and 4-bromo pyrazoles lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the palladium(0) catalyst into the C-X bond. A weaker bond requires less energy to break, leading to a lower activation energy for this crucial step and, consequently, a faster overall reaction.
The bond dissociation energies (BDE) clearly illustrate this principle:
The significantly lower BDE of the C-I bond makes 4-iodopyrazoles inherently more reactive than their 4-bromo counterparts in cross-coupling reactions.[3][4] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Caption: Relationship between bond energy, reactivity, and stability.
Comparative Performance in Key Cross-Coupling Reactions
While the C-X bond energy provides a strong predictive framework, the practical outcomes can be influenced by the specific reaction type, catalyst system, and substrate electronics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. In this arena, the superior reactivity of 4-iodopyrazoles is consistently observed. They typically require lower temperatures and less catalyst to achieve high yields compared to 4-bromopyrazoles.
| Feature | 4-Iodopyrazole | 4-Bromopyrazole | Rationale |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 120 °C | Lower energy needed for oxidative addition. |
| Catalyst Loading | Often < 1 mol% | Typically 1-5 mol% | Faster catalytic turnover. |
| Reaction Time | Generally shorter | Can require extended heating | Rapid oxidative addition step. |
| Yields | Often excellent | Good to excellent | Both are viable, but iodo- is more efficient. |
This trend is not unique to pyrazoles; competitive experiments with 4-bromoanisole and 4-iodoanisole have shown that the iodo-compound reacts preferentially, confirming the general reactivity principle I > Br.[5]
Sonogashira Coupling
For the synthesis of pyrazole-alkyne conjugates, the Sonogashira coupling is indispensable. The reactivity difference is particularly pronounced here. 4-Iodopyrazoles are excellent substrates, often reacting smoothly under copper-free conditions.[6] In contrast, 4-bromopyrazoles, especially those bearing electron-withdrawing groups, can be challenging substrates requiring more forcing conditions, higher catalyst loadings, and carefully selected ligands.[7]
| Feature | 4-Iodopyrazole | 4-Bromopyrazole | Rationale |
| Reactivity | High | Moderate to Low | C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst.[8] |
| Cu Co-catalyst | Often optional | Frequently required | The more challenging oxidative addition for C-Br bonds often benefits from the full catalytic system. |
| Conditions | Mild (e.g., 50 °C) | More forcing (e.g., 100-110 °C) | Reflects the higher activation energy barrier for the C-Br bond.[7][9] |
Heck-Mizoroki Reaction
The Heck reaction for olefination of pyrazoles also benefits from the use of the more reactive 4-iodo derivatives. Studies have shown that 1-protected-4-iodo-1H-pyrazoles couple efficiently with various alkenes to give the desired 4-alkenyl-1H-pyrazoles in high yields.[10][11] While Heck reactions with 4-bromopyrazoles are possible, they often result in lower yields or require specialized, highly active catalyst systems.[10]
The Scientist's Decision Matrix: Choosing Your Halogen
The choice between a 4-bromo and a 4-iodo pyrazole is not merely about reactivity; it's a strategic decision involving cost, availability, and the overall synthetic plan.
Caption: Decision matrix for selecting the appropriate halogenated pyrazole.
Choose 4-Iodopyrazole when:
-
Maximum reactivity is paramount: For difficult couplings, sterically hindered substrates, or when mild conditions are required to preserve sensitive functional groups.
-
Rapid library synthesis is the goal: The faster reaction times can significantly accelerate discovery campaigns.
-
Developing a selective, stepwise functionalization strategy: In di- or tri-halogenated systems, the C-I bond can often be reacted selectively over C-Br bonds.[8]
Choose 4-Bromopyrazole when:
-
Cost is a major driver: 4-Bromopyrazole and its precursors are generally less expensive and more readily available in bulk.[12][13]
-
The coupling is known to be robust: For simple, unhindered coupling partners where forcing conditions are acceptable.
-
Long-term stability of the starting material is a concern: Bromo compounds are typically more stable than their iodo counterparts.
Experimental Protocols
The following protocols are representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole
This protocol is adapted from general procedures for highly reactive aryl halides.
-
Reaction Setup: To an oven-dried flask, add the 1-protected-4-iodopyrazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), Palladium(II) acetate (0.01 equiv.), a suitable phosphine ligand like SPhos (0.02 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent: Add degassed toluene and water (e.g., 10:1 mixture).
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of a 4-Bromopyrazole
This protocol is based on conditions often required for less reactive aryl bromides.[7]
-
Reaction Setup: To a sealable reaction vessel, add the 4-bromopyrazole derivative (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(OAc)₂ (0.03 equiv.), a bulky phosphine ligand such as XPhos (0.06 equiv.), and triethylamine (Et₃N, 3.0 equiv.).
-
Solvent: Add degassed DMF.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between 4-bromo and 4-iodo pyrazoles for cross-coupling reactions is a classic trade-off between reactivity and cost. 4-Iodopyrazoles are the undisputed champions of reactivity , enabling milder conditions, faster reactions, and success with challenging substrates. This makes them the preferred choice for early-stage discovery, complex molecule synthesis, and situations where preserving sensitive functionality is key.
Conversely, 4-bromopyrazoles offer a pragmatic, cost-effective solution for routine couplings and large-scale syntheses where reaction conditions can be pushed without detriment. A thorough understanding of the fundamental principles of C-X bond activation, coupled with the strategic considerations outlined in this guide, will empower researchers to make the optimal choice for their specific synthetic challenge.
References
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- Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.
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- ChemicalBook. (n.d.). 4-Bromopyrazole | 2075-45-8.
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A Comparative Guide to the Biological Activity of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the potential biological activities of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives, drawing upon experimental data from closely related pyrazole analogs to offer insights for drug discovery and development. While specific research on the titled compound series is limited, the structure-activity relationships of analogous pyrazoles provide a strong foundation for predicting their therapeutic potential.
Predicted Biological Activities: A Comparative Overview
Based on extensive research into substituted pyrazole cores, derivatives of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole are anticipated to exhibit a range of biological effects, including anticancer, antifungal, antimicrobial, and insecticidal activities. The presence of the bromo, tert-butyl, and methyl groups on the pyrazole ring is expected to modulate the lipophilicity, steric hindrance, and electronic properties of the molecules, thereby influencing their interaction with biological targets.
Table 1: Comparative Biological Activities of Substituted Pyrazole Derivatives
| Biological Activity | Derivative Class | Key Findings & Experimental Data (IC₅₀/MIC/EC₅₀) | Reference Compound(s) |
| Anticancer | Diphenyl pyrazole–chalcone derivatives | Moderate to significant activity against various cancer cell lines. Compound 6d (a chlorophenyl pyrazole chalcone) showed an IC₅₀ of 10.56 µM against HNO-97. | Doxorubicin |
| Tri-substituted pyrazole derivatives | Compound 2 (a 3-(4-bromophenyl)-1H-pyrazole derivative) exhibited an IC₅₀ of 9.13 µM against the HepG2 cell line. | Doxorubicin | |
| Polysubstituted pyrazole derivatives | Compound 9 showed broad anticancer activity with a GI₅₀ MG-MID of 3.59 µM across 60 human tumor cell lines. | Sorafenib | |
| Antifungal | Pyrazole-thiazole carboxamides | Compound 6d showed an EC₅₀ of 5.11 µg/mL against Rhizoctonia cerealis.[1] | Fluxapyroxad, Thifluzamide[1] |
| Pyrazole carboxamides | Compound 7ai (an isoxazolol pyrazole carboxylate) displayed an EC₅₀ of 0.37 µg/mL against Rhizoctonia solani.[2] | Carbendazol[2] | |
| N-substituted pyrazole-carboxamides | Compound 5e exhibited an EC₅₀ of 1.52 µg/mL against S. sclerotiorum and 0.06 µg/mL against R. solani.[3] | Penflufen[3] | |
| Antimicrobial | Pyrazole-4-carboxamides | Compounds with electron-donating groups showed noticeable inhibition of bacterial growth. | Not specified |
| 4-anilinomethyl-pyrazole derivatives | Compound 8 (a bis(trifluoromethyl)aniline derivative) showed MIC values as low as 0.78 µg/mL against S. aureus strains.[4] | Not specified | |
| Pyrazoline derivatives | Compound 9 reached MIC values of 4 µg/mL against Staphylococcus and Enterococcus genera.[5] | Not specified |
Causality Behind Experimental Choices in Biological Evaluation
The selection of specific biological assays for pyrazole derivatives is driven by the known therapeutic potential of this heterocyclic scaffold. The rationale behind evaluating anticancer, antifungal, and antimicrobial activities is grounded in decades of medicinal chemistry research that has identified pyrazoles as privileged structures for engaging with various biological targets.
Anticancer Activity Evaluation
The frequent observation of antiproliferative effects in pyrazole derivatives necessitates their screening against a panel of human cancer cell lines. The choice of cell lines, such as those from breast (MCF-7, MDA-MB-231), liver (HepG2), lung (A549), and colon cancers, allows for the assessment of both broad-spectrum cytotoxicity and potential tumor-specific activity.[6][7]
Workflow for Anticancer Activity Screening:
Caption: Workflow for in-vitro anticancer screening.
Antimicrobial and Antifungal Activity Evaluation
The structural similarities of pyrazoles to known antimicrobial and antifungal agents prompt the evaluation of new derivatives against a range of pathogenic microorganisms. Standardized assays, such as the agar well diffusion and broth microdilution methods, are employed to determine the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC₅₀), providing quantitative measures of potency.[2][8]
Workflow for Antimicrobial/Antifungal Activity Screening:
Caption: Workflow for antimicrobial/antifungal screening.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for assessing the biological activity of pyrazole derivatives.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a positive control (e.g., doxorubicin) for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives is not yet available, inferences can be drawn from related structures:
-
Influence of Halogen Substitution: The presence of a bromine atom at the 4-position of the pyrazole ring is a common feature in many biologically active pyrazoles.[9] Halogen atoms can enhance lipophilicity and participate in halogen bonding, potentially improving binding affinity to target proteins.[9]
-
Role of the Tert-butyl Group: The bulky tert-butyl group at the 1-position can provide steric hindrance, which may influence selectivity towards specific biological targets. It also significantly increases the lipophilicity of the molecule.
-
Impact of the Methyl Group: The methyl group at the 3-position can contribute to hydrophobic interactions within the binding pocket of a target enzyme or receptor.
Logical Relationship of SAR:
Caption: Factors influencing biological activity.
Conclusion and Future Directions
The 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of analogous pyrazole derivatives, this class of compounds is predicted to possess significant anticancer, antifungal, and antimicrobial properties. Further research involving the synthesis and comprehensive biological evaluation of a library of these derivatives is warranted to elucidate their specific structure-activity relationships and identify lead compounds for further development. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.
References
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A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Substituted Pyrazole Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3][4] Its versatile nature, synthetic accessibility, and ability to form key interactions within the ATP-binding pocket of kinases make it a "privileged structure" in modern medicinal chemistry.[3][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-substituted pyrazole inhibitors, focusing on key kinase targets implicated in oncology and inflammatory diseases. We will dissect the causal relationships behind experimental choices, present comparative data, and provide detailed protocols for the key assays employed in these studies.
The Pyrazole Scaffold: A Privileged Core for Kinase Inhibition
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that are highly advantageous for kinase inhibitor design.[5] Its aromaticity allows it to mimic the adenine region of ATP, a common strategy for competitive kinase inhibitors.[2] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase active site.[5] The substitution pattern on the pyrazole ring significantly influences the inhibitor's potency, selectivity, and pharmacokinetic properties.[5] This guide will focus on the impact of substitutions at the 4-position, a key vector for exploring the solvent-front region of the kinase active site and tailoring the inhibitor's overall profile.
Comparative SAR of 4-Substituted Pyrazole Inhibitors Targeting Key Kinases
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[6] Consequently, JAKs are a major target for therapeutic intervention. Several 4-substituted pyrazole-based JAK inhibitors have been developed, with SAR studies revealing key insights into achieving potency and selectivity.
A series of 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated as potent JAK inhibitors.[6] The general scaffold involves a 4-amino-pyrazole core connected to a heterocyclic system, often a pyrimidine or a 7H-pyrrolo[2,3-d]pyrimidine.
Key SAR Insights for 4-Amino-Pyrazole JAK Inhibitors:
-
The 4-Amino Group: The amino group at the 4-position is crucial for activity, likely forming a key hydrogen bond interaction within the kinase hinge region.
-
Substitution on the Heterocyclic Core: Modifications on the pyrimidine or pyrrolopyrimidine ring have been explored. For instance, in a series of pyrimidine-based inhibitors, various substitutions on a phenyl ring attached to the pyrimidine were well-tolerated, indicating this region is likely solvent-exposed.[6]
-
Comparison of Heterocyclic Cores: Interestingly, 7H-pyrrolo[2,3-d]pyrimidine-based derivatives generally showed less potent JAK inhibition compared to their pyrimidine-based counterparts, highlighting the significant impact of the core heterocyclic system on overall potency.[6]
Table 1: Comparative Activity of 4-Amino-Pyrazole JAK Inhibitors [6]
| Compound | R Group on Phenyl | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | H | - | - | - |
| 3f | 4-F | 3.4 | 2.2 | 3.5 |
| 11a | H (pyrrolo[2,3-d]pyrimidine core) | - | - | - |
| 11b | 4-Cl (pyrrolo[2,3-d]pyrimidine core) | - | - | - |
Note: Specific IC50 values for 3a, 11a, and 11b were not provided in the source, but their inhibitory activity at 20 nM was compared.
The development of Golidocitinib (AZD4205), a selective JAK1 inhibitor, further underscores the importance of substitutions on the pyrazole ring. An ortho substitution at the 3-position of the pyrazole was found to be critical for achieving selectivity over JAK2.[5]
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory responses, making it an attractive target for anti-inflammatory drugs.[7][8] A notable class of p38 inhibitors is the N-pyrazole, N'-aryl ureas, with BIRB 796 being a prominent clinical candidate.[7][8] The SAR of these inhibitors is well-characterized and provides a classic example of targeting an inactive kinase conformation (DFG-out).
Key SAR Insights for Pyrazole Urea-Based p38 Inhibitors:
-
The Urea Linker: The urea moiety is essential for bridging the pyrazole core and an aryl group, forming critical hydrogen bonds with the kinase.
-
Substitution at the 5-Position of the Pyrazole: A bulky, lipophilic group, such as a tert-butyl group, is crucial for binding to a hydrophobic pocket that becomes accessible in the DFG-out conformation.[8]
-
Substitution at the N-1 Position of the Pyrazole: An aromatic ring, such as a p-tolyl group, at this position engages in favorable π-CH2 interactions with the kinase.[8]
-
The 4-Substituted Naphthyl Group: The other side of the urea is typically a substituted naphthalene. Groups attached via an ethoxy linker at the 4-position of the naphthalene extend into the ATP-binding site. Pharmacophores with good hydrogen bonding potential, like morpholine, pyridine, or imidazole, significantly enhance binding affinity, resulting in picomolar Kd values.[8]
Table 2: Binding Affinities of BIRB 796 Analogs for p38α MAP Kinase [8]
| Compound | R Group on Naphthyl Ethoxy Linker | ΔTm (°C) | Kd (pM) |
| BIRB 796 | Morpholine | 16-17 | 50-100 |
| Analog 1 | Pyridine | 16-17 | 50-100 |
| Analog 2 | Imidazole | 16-17 | 50-100 |
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are involved in cellular responses to stress and are implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. The development of 4-(pyrazol-3-yl)-pyridine and pyrimidine derivatives has led to potent and selective JNK inhibitors.[9]
Key SAR Insights for 4-(Pyrazol-3-yl)-Pyridine/Pyrimidine JNK Inhibitors:
-
Core Heterocycle: The initial discovery was a 4-(pyrazol-3-yl)-pyrimidine. Replacing the pyrimidine with a pyridine core was investigated to reduce polarity, and these analogs also showed JNK inhibitory activity.[9]
-
Substitution on the Pyrazole Ring: N-alkylation of the pyrazole ring was explored, but in some cases, it did not significantly improve potency.
-
Substitution on the Pyridine/Pyrimidine Ring: The 2- and 4-positions of the pyrimidine were substituted with an aniline and a chlorine, respectively, as part of the synthetic strategy.[9] The nature of the substituent on the aniline portion had a significant impact on potency and selectivity. For example, a 4-fluorophenyl substitution boosted JNK3 potency but at the cost of selectivity against p38.[9]
Table 3: Activity of 4-(Pyrazol-3-yl)-pyrimidine Analogs against JNK3 [9]
| Compound | R Group | JNK3 IC50 (µM) | p38 Inhibition |
| 1 | H | 0.63 | > 20 µM |
| 37 | 4-fluorophenyl | Potent | Lost selectivity |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., 4-substituted pyrazole inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.[11][12]
Materials:
-
Cells expressing the target kinase (endogenously or via transfection)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulator (if required to activate the kinase pathway)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the downstream substrate
-
Detection reagents (e.g., for Western blot or ELISA)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or a vehicle control for a predetermined time.
-
Kinase Activation: If necessary, stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway.
-
Cell Lysis: Remove the culture medium and lyse the cells with a suitable lysis buffer to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for analysis.
-
Detection of Phosphorylation:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
ELISA/TR-FRET: Use a plate-based immunoassay with specific antibodies to quantify the levels of the phosphorylated and total substrate.
-
-
Data Analysis: Quantify the band intensities (Western blot) or signal (ELISA/TR-FRET) for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Visualization of SAR Workflow and Key Structures
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of kinase inhibitors.
Caption: The 4-substituted pyrazole scaffold with key positions for SAR exploration.
References
-
Regan, J., et al. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. J Med Chem. 2002;45(14):2994-3008. Available from: [Link]
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Wotring, J. W., et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg Med Chem Lett. 2010;20(10):3159-63. Available from: [Link]
-
Ghaedi, H., et al. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Indian J Pharm Sci. 2013;75(1):31-7. Available from: [Link]
-
Regan, J., et al. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). J Med Chem. 2003;46(22):4676-86. Available from: [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022. Available from: [Link]
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Adriaenssens, E. In vitro kinase assay. protocols.io. 2023. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Ghosh, A., et al. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chem Biol Drug Des. 2020;95(5):503-519. Available from: [Link]
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Hall, M. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Zenodo. 2014. Available from: [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays. Available from: [Link]
-
Adriaenssens, E. In vitro kinase assay. ResearchGate. 2023. Available from: [Link]
-
Wang, X., & De Camilli, P. In vitro kinase activity. protocols.io. 2023. Available from: [Link]
-
Li, M. M., et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Med Chem Lett. 2016;7(8):762-6. Available from: [Link]
-
Miniyar, P., et al. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Curr Med Chem. 2023. Available from: [Link]
-
Singh, N., et al. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. 2025. Available from: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]
-
Isbester, K., et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med Chem. 2024. Available from: [Link]
-
El-Gamal, M. I., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(1):330. Available from: [Link]
-
Nitulescu, G. M., et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Int J Mol Sci. 2022;23(21):13551. Available from: [Link]
-
El-Gamal, M. I., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. 2022. Available from: [Link]
-
Nouri Majd, M., et al. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. 2025. Available from: [Link]
-
Miniyar, P., et al. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. 2023. Available from: [Link]
-
Al-Amiery, A. A., et al. Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. 2021. Available from: [Link]
-
Kumar, D., et al. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorg Med Chem Lett. 2012;22(7):2552-6. Available from: [Link]
-
Hamza, A. H., et al. Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark. 2024. Available from: [Link]
-
Wang, J., et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int J Mol Sci. 2019;20(22):5739. Available from: [Link]
-
Nouri Majd, M., et al. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. 2025. Available from: [Link]
-
Zhang, T., et al. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. J Enzyme Inhib Med Chem. 2023;38(1):2259593. Available from: [Link]
-
Khan, I., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel). 2023;16(5):713. Available from: [Link]
-
Santos, M. A., et al. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. 2020;25(14):3321. Available from: [Link]
-
Liu, G., et al. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorg Med Chem Lett. 2014;24(5):1374-8. Available from: [Link]
Sources
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- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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X-ray crystal structure of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole derivatives
An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole and a Comparative Analysis with Structurally Related Analogs
For researchers and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates its interaction with biological targets, influences its pharmacokinetic properties, and guides further optimization efforts. This guide focuses on the structural characteristics of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a substituted pyrazole derivative of interest in medicinal chemistry.
While a definitive X-ray crystal structure for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is not publicly available in crystallographic databases as of the time of this writing, a comprehensive structural analysis can be built through a comparative approach. By examining the crystal structures of closely related analogs, we can infer key structural features, understand the influence of substituents on the pyrazole core, and provide a valuable framework for its potential applications. This guide will compare the target molecule with key alternatives, providing available experimental data and outlining the methodologies for their synthesis and characterization.
Comparative Structural Analysis: The Pyrazole Core and Substituent Effects
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its geometry is a critical factor in how it presents its substituents for interaction with biological macromolecules. The introduction of bulky groups like a tert-butyl at the N1 position and a bromine atom at the C4 position significantly influences the molecule's electronic and steric profile.
To understand these effects, we will compare our target compound with three key structural analogs for which crystallographic or detailed structural data is available:
-
Analog A: 4-Bromo-3-methyl-1H-pyrazole: The unsubstituted parent pyrazole. Its structure provides a baseline for the core ring geometry.
-
Analog B: tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate: A closely related derivative where the N1 position is functionalized with a tert-butyl carboxylate group.
-
Analog C: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole: An alternative with a less sterically demanding ethyl group at the N1 position.
Below is a table summarizing the known properties of these compounds.
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | Form | Key Structural Information Source |
| Target: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | C₈H₁₃BrN₂ | 217.11 | Not specified | (Predicted based on analogs) |
| Analog A: 4-Bromo-3-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | Solid | Coordinated to MOF-520[1] |
| Analog B: tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | C₉H₁₃BrN₂O₂ | 261.12 | Not specified | Synthesis and characterization data available[2] |
| Analog C: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole | C₆H₉BrN₂ | 189.06 | Liquid | Commercially available, physical properties known[3][4] |
The crystal structure of 4-bromo-3-methyl-1H-pyrazole (Analog A), when coordinated to a metal-organic framework, reveals the fundamental planarity of the pyrazole ring[1]. The introduction of the bulky tert-butyl group at the N1 position in our target compound is expected to have significant steric consequences. It will likely influence the crystal packing and may restrict the rotation around the N1-C(tert-butyl) bond. In contrast, the ethyl group in Analog C offers more conformational flexibility.
The tert-butyl carboxylate group in Analog B is also sterically demanding and introduces an electron-withdrawing carbonyl group, which can affect the electronic properties of the pyrazole ring system.
Experimental Protocols: Synthesis of Substituted Pyrazoles
The synthesis of substituted pyrazoles often follows established synthetic routes that can be adapted for specific derivatives. Below is a generalized, yet detailed, protocol for the synthesis of N-substituted pyrazoles, which serves as a foundational method for obtaining crystals for X-ray diffraction studies.
Protocol: Synthesis of N-Substituted 4-Bromopyrazoles
This protocol is a representative synthesis based on common methods for pyrazole formation and N-alkylation.
Step 1: Synthesis of 4-Bromo-3-methyl-1H-pyrazole (Analog A)
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazole in glacial acetic acid, slowly add a solution of bromine in acetic acid at 0°C with constant stirring.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-3-methyl-1H-pyrazole.
Step 2: N-Alkylation to yield 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
-
Reaction Setup: To a solution of 4-bromo-3-methyl-1H-pyrazole in a suitable aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: After the evolution of hydrogen gas ceases, add tert-butyl bromide to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.
Step 3: Crystallization for X-ray Diffraction
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate).
-
Slow Cooling: Allow the solution to cool slowly to room temperature. For growing high-quality single crystals, it is crucial to slow down the crystallization process. This can be achieved by placing the solution in a Dewar flask with warm water or by using a vapor diffusion method.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them.
Visualization of Molecular Structures and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship between the target molecule and its structural analogs.
Caption: Experimental workflow for synthesis and structural analysis.
Conclusion and Future Directions
The structural elucidation of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, while not yet directly achieved through single-crystal X-ray diffraction, can be significantly advanced by a comparative analysis of its close structural analogs. The available data on related compounds provides a solid foundation for predicting its molecular geometry, understanding the steric and electronic influence of its substituents, and designing robust synthetic and crystallization protocols.
For researchers in drug development, this comparative guide underscores the importance of leveraging existing structural knowledge to inform the design of new chemical entities. The protocols and analyses presented here offer a practical framework for the synthesis, purification, and characterization of this and other novel pyrazole derivatives. Future work should focus on obtaining high-quality single crystals of the title compound to provide definitive experimental validation of its three-dimensional structure.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
-
Habib, F., Tocher, D. A., & Carmalt, C. J. (2022). Applications of the crystalline sponge method and developments of alternative crystalline sponges. RSC Advances, 12(1), 1-21. Available from: [Link]
-
Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 621-623. Available from: [Link]
Sources
A Senior Application Scientist's Guide to HPLC Analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole Reaction Mixtures
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method development choices, compare two distinct analytical approaches, and provide detailed protocols to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
The Analytical Challenge: Purity and Process Monitoring
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is synthesized through the bromination of its corresponding pyrazole precursor. The reaction mixture can contain several impurities, including the unreacted starting material, over-brominated species (di-bromo pyrazole), and other process-related side products. Accurate quantification of the main component and its impurities is critical for process optimization, quality control, and regulatory compliance. Reverse-Phase HPLC (RP-HPLC) is the technique of choice for this analysis due to the non-polar nature of the target analyte and its likely impurities.
Foundational Strategy: Reverse-Phase HPLC
The core structure of the analyte, featuring a tert-butyl group and a bromine atom, imparts significant hydrophobicity. This makes Reverse-Phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, the ideal separation mode.[1] A C18 (octadecyl) column is the most common and logical starting point for method development as it provides strong hydrophobic retention for such compounds.[2][3]
The Critical Role of the Mobile Phase Modifier
Pyrazole moieties are weakly basic. Without proper mobile phase pH control, their interaction with residual silanol groups on the silica-based column packing can lead to poor peak shape (tailing).[4][5] To mitigate this, a small amount of acid is added to the mobile phase. Formic acid (0.1%) is an excellent choice as it suppresses the ionization of silanol groups by lowering the mobile phase pH to below 3, minimizing undesirable secondary ionic interactions and ensuring sharp, symmetrical peaks.[6][7] It is also volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.[8][9]
Method Comparison: Isocratic vs. Gradient Elution
To illustrate the importance of method optimization, we compare a rapid isocratic screening method with a more refined gradient elution method.
-
Method A: Isocratic Screening: This method uses a constant mobile phase composition. It is fast and simple but may fail to resolve impurities that have very similar retention times to the main peak or to each other.
-
Method B: Optimized Gradient: This method involves a programmed change in the mobile phase composition (increasing the organic solvent percentage) over time. This allows for better resolution of a wider range of compounds, from more polar (early eluting) to less polar (late eluting) species.
The following diagram illustrates the typical workflow for developing an optimized HPLC method.
Caption: Workflow for HPLC Method Development.
Comparative Performance Data
The table below summarizes the expected performance of the two methods for separating 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole from a key impurity, the unreacted starting material (1-(tert-butyl)-3-methyl-1H-pyrazole).
| Parameter | Method A (Isocratic) | Method B (Optimized Gradient) | Rationale for Improvement |
| Mobile Phase | 75% Acetonitrile / 25% Water + 0.1% Formic Acid | Gradient: 50% to 90% Acetonitrile in 10 min | The gradient provides a weaker starting mobile phase to better retain and separate early eluting impurities, then ramps up to elute the main analyte and any highly retained species efficiently. |
| Analysis Time | ~ 8 minutes | ~ 15 minutes | The longer run time is a trade-off for significantly improved separation power. |
| Resolution (Rs) | 1.4 | > 2.5 | A resolution (Rs) value of 2.0 or greater is desired for baseline separation.[10][11] The gradient method clearly achieves this, ensuring accurate quantification. |
| Tailing Factor (Tf) | < 1.3 | < 1.2 | The gradient can improve peak shape by focusing the analyte band at the start of the run and ensuring it elutes in a stronger, more favorable solvent environment. A value ≤ 2.0 is generally acceptable.[10][11] |
| Suitability | Rapid screening, in-process checks where baseline separation is not critical. | Quality control (QC), impurity profiling, and final product release testing. | Method B is robust and provides the confidence needed for making critical decisions about batch quality. |
Detailed Experimental Protocol (Method B)
This section provides a self-validating protocol for the optimized gradient method.
Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) or Milli-Q water.
-
Formic Acid (FA): ACS grade or higher.
-
Reference Standard: 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, >99.5% purity.
-
Sample: Reaction mixture or final product.
Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent.
-
Detector: UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18).[12][13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Dilute the reaction mixture with the 50:50 Acetonitrile/Water diluent to an expected final concentration of ~100 µg/mL of the main component.
System Suitability Testing (SST)
Before analyzing samples, perform a system suitability test to verify that the chromatographic system is performing adequately.[14][15]
-
Inject the Standard Solution five (5) replicate times.
-
Evaluate the results against the following criteria:
-
If the system fails SST, investigate the cause and perform corrective actions before proceeding with sample analysis.[11]
The following diagram illustrates the decision-making process based on SST results.
Caption: System Suitability Test (SST) Decision Logic.
Conclusion and Recommendations
For the robust analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole reaction mixtures, a gradient RP-HPLC method using a C18 column and a mobile phase modified with 0.1% formic acid is strongly recommended. While a rapid isocratic method can be useful for quick in-process checks, the superior resolution and reliability of the gradient method (Method B) are essential for accurate impurity profiling and final product quality assessment. Adherence to the detailed protocol, including rigorous System Suitability Testing, will ensure the generation of trustworthy and reproducible analytical data, which is paramount in a drug development environment.
References
-
ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Retrieved from ResearchGate. [https://www.researchgate.net/publication/330416964_Applications_and_Uses_of_Formic_Acid_in_Liquid_Chromatography-Mass_Spectrometry_Analysis]([Link]_ Chromatography-Mass_Spectrometry_Analysis)
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from Pharmaguideline. [Link]
-
MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method. Retrieved from MicroSolv. [Link]
-
Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from YouTube. [Link]
-
Pharma Times Official. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from Pharma Times Official. [Link]
-
Swansea University. (n.d.). HPLC solvents and mobile phase additives. Retrieved from Swansea University. [Link]
-
Separation Science. (n.d.). Why Acid?. Retrieved from Separation Science. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from Phenomenex. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from Pharmaceutical Updates. [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from LCGC International. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from Aurora Pro Scientific. [Link]
-
Agilent Technologies. (2023, October 5). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Retrieved from Agilent Technologies. [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from Pharmaguideline. [Link]
-
University of Chemistry and Technology, Prague. (n.d.). HPLC Column Selection Guide. Retrieved from vscht.cz. [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from ResearchGate. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]
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A Senior Application Scientist’s Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
Introduction: The Regioisomer Challenge in Pyrazole Chemistry
In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of innovation.[1][2] Its derivatives are integral to a host of pharmacological agents, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[2] However, the synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and hydrazines, often yields a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted products). Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development and quality control, as different regioisomers can exhibit vastly different biological activities, toxicological profiles, and material properties.
This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of spectroscopic techniques for the unambiguous identification of pyrazole regioisomers. We will move beyond simply listing data, instead focusing on the causality behind the spectral differences and providing a strategic workflow for efficient and accurate characterization.
The Foundational Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is, without question, the most powerful and definitive technique for distinguishing pyrazole regioisomers.[3] The chemical environment of each nucleus is exquisitely sensitive to the substitution pattern, providing a rich dataset for structural elucidation.
¹H NMR: The First Line of Inquiry
The proton NMR spectrum offers the most immediate and often conclusive evidence for isomer identification. The key lies in observing the chemical shifts (δ) of the pyrazole ring protons, particularly H-3, H-4, and H-5.
Causality of Chemical Shift Differences: The primary influence on the proton chemical shifts is the anisotropic effect of the substituent at the N-1 position. In a 1,5-disubstituted pyrazole, the N-1 substituent is spatially closer to the C-5 position. Conversely, in a 1,3-disubstituted isomer, it is adjacent to the C-3 position. This proximity leads to characteristic shielding or deshielding effects on the attached protons. For instance, an N-1 aryl group will typically deshield the adjacent proton (H-5 in the 1,5-isomer) more significantly than the remote proton (H-3 in the 1,3-isomer).
Comparative Data: ¹H NMR
| Compound Type | Typical δ H-3 (ppm) | Typical δ H-4 (ppm) | Typical δ H-5 (ppm) | Key Differentiator |
| 1,3-Disubstituted Pyrazole | --- | ~6.3 - 6.6 | ~7.5 - 7.9 | H-5 is a doublet, typically downfield. |
| 1,5-Disubstituted Pyrazole | ~7.4 - 7.8 | ~6.3 - 6.6 | --- | H-3 is a doublet, typically downfield. |
| 3(5)-Methylpyrazole | 5.83 (s) | --- | 5.83 (s) | Protons at C3/C5 are equivalent due to tautomerism.[4] |
| Unsubstituted Pyrazole | 7.6 (t) | 6.3 (t) | 7.6 (t) | Protons at C3/C5 are equivalent.[5][6] |
Note: Shifts are typical for CDCl₃ and can vary based on substituents and solvent.
¹³C NMR: Unambiguous Confirmation
While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmation. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are highly diagnostic.
Causality of Chemical Shift Differences: The effect of the N-1 substituent is again paramount. The substituent's electronic and steric influence is most strongly felt by the adjacent carbon. Therefore, a significant difference in the chemical shifts of C-3 and C-5 is the defining feature used to distinguish the 1,3- and 1,5-regioisomers. For example, in 1-substituted pyrazoles, C-5 is consistently downfield of C-3.[7][8]
Comparative Data: ¹³C NMR
| Compound Type | Typical δ C-3 (ppm) | Typical δ C-4 (ppm) | Typical δ C-5 (ppm) | Key Differentiator |
| 1-Aryl-3-methylpyrazole | ~151 | ~103 | ~130 | C-3 is significantly downfield. |
| 1-Aryl-5-methylpyrazole | ~140 | ~105 | ~142 | C-5 is significantly downfield. |
| 3(5)-Nitropyrazole Derivatives | ~158 (3-NO₂) | ~110-112 | ~135 (5-NO₂) | The carbon bearing the nitro group is strongly deshielded.[9] |
Note: Shifts are representative and vary with substitution.[10]
¹⁵N NMR: The Definitive Arbiter
For particularly challenging cases or when absolute certainty is required, ¹⁵N NMR is an exceptionally powerful, albeit less common, tool. The nitrogen atoms are at the core of the heterocyclic system, and their chemical shifts are profoundly affected by the substitution pattern.[11][12]
Causality of Chemical Shift Differences: The ¹⁵N chemical shift reflects the electron density at the nitrogen atom. In an N-H pyrazole, the pyridinic nitrogen (N-2) is more shielded (upfield) than the pyrrolic nitrogen (N-1). Upon N-1 substitution, the chemical shifts of both nitrogens change predictably. The N-1 signal shifts downfield due to the replacement of hydrogen with a less shielding group, and the N-2 signal is also affected by the substituent's electronic properties. The differences between regioisomers are often large and unambiguous.[13][14]
Comparative Data: ¹⁵N NMR
| Compound Type | Typical δ N-1 (ppm) | Typical δ N-2 (ppm) | Key Differentiator |
| NH-Pyrazoles (solid state) | ~ -170 to -180 | ~ -100 to -120 | Large separation between pyrrolic (N-1) and pyridinic (N-2) signals.[13] |
| 1-Nitro[1,2-¹⁵N₂]pyrazole | -35.2 | -75.9 | N-1 is significantly deshielded by the nitro group.[14] |
| 3-Nitro[1,2-¹⁵N₂]pyrazole | -160.8 | -62.6 | N-2 is more deshielded compared to the 1-nitro isomer.[14] |
Note: Referenced to external nitromethane.
Workflow for Regioisomer Characterization
A systematic approach ensures efficient and accurate structure determination. We recommend the following workflow, which prioritizes common techniques before moving to more specialized methods.
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A Senior Application Scientist's Guide to Palladium Catalysts for Bromopyrazole Coupling
For researchers, medicinal chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of modern pharmacophores. Its presence in numerous FDA-approved drugs underscores the necessity for robust and efficient synthetic methods for its derivatization. Palladium-catalyzed cross-coupling reactions have become the definitive tool for forging carbon-carbon and carbon-heteroatom bonds on the pyrazole core, particularly from readily available bromopyrazole precursors.
However, the successful functionalization of bromopyrazoles is not a "one-catalyst-fits-all" endeavor. The electron-deficient nature of the pyrazole ring and the potential for N-coordination to the palladium center present unique challenges that can deactivate common catalysts.[1][2] The choice of palladium precursor, and more critically, the ancillary ligand, is paramount to overcoming these hurdles and achieving high-yielding, selective transformations.
This guide provides an in-depth comparison of the efficacy of various palladium catalyst systems across the most crucial classes of bromopyrazole coupling reactions. We will move beyond simple protocol recitation to explain the mechanistic rationale behind catalyst selection, empowering you to make informed decisions for your specific synthetic challenges.
The Central Engine: The Palladium Catalytic Cycle
At the heart of these transformations lies a general catalytic cycle involving Pd(0) and Pd(II) oxidation states. Understanding this fundamental workflow is key to appreciating how different ligands and conditions modulate the reaction's efficiency.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The ligand (L) plays a critical role in every step: it stabilizes the Pd(0) active catalyst, modulates its reactivity in the rate-determining oxidative addition step, and facilitates the final, product-forming reductive elimination.[3]
Part 1: C-N Coupling (Buchwald-Hartwig Amination)
The formation of aminopyrazoles is of immense interest in medicinal chemistry. The Buchwald-Hartwig amination has largely replaced classical methods, but the N-H of unprotected pyrazoles and the product amine can inhibit the catalyst.[1][2] Success hinges on using ligands that are sterically bulky enough to prevent catalyst inhibition and electron-rich enough to promote the key oxidative addition and reductive elimination steps.[4][5]
Catalyst Performance Comparison: Amination of Bromopyrazoles
The data below illustrates the dramatic ligand effects observed in the amination of unprotected bromopyrazoles. While traditional ligands like dppf are ineffective, modern bulky biarylphosphine ligands provide excellent yields under mild conditions.[1][2]
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | Dioxane | ~100 | - | Moderate | [6] |
| Pd₂(dba)₃ + SPhos | LHMDS | Dioxane | rt | 12 | Low | [2] |
| Pd₂(dba)₃ + XPhos | LHMDS | Dioxane | rt | 12 | Low | [2] |
| Pd-G3-tBuBrettPhos Precatalyst | LHMDS | Dioxane | rt | 12 | 87 | [2] |
Analysis: The superiority of the tBuBrettPhos ligand is evident. Its significant steric bulk creates a protective pocket around the palladium center, preventing unproductive coordination from the pyrazole nitrogen atoms.[1][2] This allows the catalytic cycle to proceed efficiently even at room temperature. Using a pre-formed precatalyst, where the active Pd(0) is readily generated, further enhances reaction efficiency.[1]
Caption: Logic diagram comparing traditional vs. bulky biarylphosphine ligands.
Field-Proven Protocol: Amination with tBuBrettPhos Precatalyst
This protocol is adapted from literature procedures that demonstrate high efficiency for the amination of unprotected bromopyrazoles.[1][2]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrazole (1.0 equiv), the desired amine (1.2 equiv), and the tBuBrettPhos precatalyst (2-5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane. Then, add a solution of Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv, typically 1M in THF) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: C-C Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for its operational simplicity and the commercial availability of a vast array of boronic acids and esters. For bromopyrazoles, the key is to ensure the rate of transmetalation with the boronic acid is faster than competitive side reactions like catalyst decomposition or protodeboronation.
Catalyst Performance Comparison: Suzuki Coupling of Bromopyrazoles
While many catalyst systems can effect this transformation, those employing ligands with good donor properties and sufficient bulk to stabilize the active species are most reliable.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | THF | 65 | Low (12%) | [7] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | Good (79%) | [7] |
| PdCl₂(dppf) + excess dppf (1.5:1 L:Pd) | K₃PO₄ | Dioxane | 100 | Excellent (97%) | [7] |
| Pd₂(dba)₃ + Pyrazole-Phosphine Ligand | K₂CO₃ | Toluene | 80-85 | Good (70-80%) | [8] |
| Pd(OAc)₂ (ligand-free) | Various | Ethanol | rt | Variable | [9] |
Analysis: Pd(PPh₃)₄, a classic catalyst, often suffers from decomposition at the elevated temperatures required for coupling with bromopyrazoles.[7] The PdCl₂(dppf) system offers a significant improvement due to the chelating nature of the dppf ligand, which enhances catalyst stability. Interestingly, providing a slight excess of the dppf ligand further boosts the yield, likely by preventing the formation of less active, ligand-deficient palladium species.[7] Pyrazole-based P,N ligands also show promise, creating a stable chelate that facilitates the reaction.[8]
Field-Proven Protocol: Suzuki Coupling with PdCl₂(dppf)
This protocol is based on a general and robust method for the arylation of pyrazole triflates, which have similar reactivity to bromides.[7]
-
Vessel Preparation: To a solution of the bromopyrazole (1.0 equiv) in 1,4-dioxane (0.1 M), add anhydrous K₃PO₄ (3.0 equiv), the arylboronic acid (3.0 equiv), dppf (4 mol %), and PdCl₂(dppf) (8 mol %).
-
Inerting: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 100 °C and stir for 16 hours.
-
Work-up: Cool the mixture to room temperature and remove the solvent in vacuo. Redissolve the residue in a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Part 3: C-C Coupling (Sonogashira Reaction)
The Sonogashira coupling provides a direct route to valuable arylalkyne structures. The classic methodology involves a dual-catalyst system of palladium and a copper(I) co-catalyst.[10] Modern methods often seek to eliminate the copper co-catalyst, which can simplify purification, but may require more specialized ligands.
Catalyst Performance Comparison: Sonogashira Coupling
The following data is for the analogous 2-amino-3-bromopyridine system, which serves as an excellent model for bromopyrazole reactivity.[11][12]
| Catalyst System (Precursor + Ligand) | Additive | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ + PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [11][12] |
| Pd(OAc)₂ + NHC Ligand | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | Good | [13] |
| Pd/N-Complex (bis-imidazolyl) | None (Cu-free) | Piperidine | THF | 65 | Good | [10][13] |
Analysis: The traditional Pd(II)/PPh₃/CuI system remains highly effective and reliable, providing excellent yields for a broad range of substrates.[11][12] The use of a Pd(II) precursor like Pd(CF₃COO)₂ or Pd(OAc)₂ is common. While copper-free systems are advantageous for certain applications, they often require more specialized and expensive N-heterocyclic carbene (NHC) or nitrogen-based ligands to achieve comparable efficiency.[13] For general-purpose synthesis, the copper co-catalyzed method is a robust starting point.
Field-Proven Protocol: Copper-Cocatalyzed Sonogashira Coupling
This protocol is optimized for the coupling of amino-bromopyridines with terminal alkynes.[11][12]
-
Vessel Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a dry round-bottomed flask.
-
Solvent Addition: Add anhydrous, degassed DMF and stir the mixture for 30 minutes at room temperature.
-
Reactant Addition: Add the bromopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N) as the base and co-solvent.
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.
Part 4: C-C Coupling (Heck Reaction)
The Heck reaction, which couples the bromopyrazole with an alkene, is a powerful method for C-C bond formation.[14][15] A key challenge is ensuring the desired β-hydride elimination occurs to form the product before the catalyst deactivates, especially with electron-deficient pyrazoles. The choice of base and ligand is crucial for regenerating the active Pd(0) catalyst.[16]
Catalyst Performance Comparison: Heck Reaction
Developing catalysts for less reactive haloarenes has led to systems with high activity, which are directly applicable to bromopyrazoles.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Performance | Reference |
| Pd(OAc)₂ + PPh₃ | NaOAc | DMF | 100-140 | Standard | [16][17] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Cy₂NMe | Various | High | High Activity | [18] |
| Pd(dba)₂ + Di(1-adamantyl)-n-butylphosphine | K₂CO₃ | DMAc | 120 | High Yields for Deactivated Substrates | [18] |
| Palladacycle Complexes | Various | Various | High | High Stability & Activity | [17] |
Analysis: While the classic Pd(OAc)₂/PPh₃ system is functional, modern catalysts utilizing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine or adamantyl-based phosphines show superior performance, especially for more challenging or deactivated substrates.[18] These ligands accelerate the oxidative addition step and promote catalyst stability at high temperatures. Palladacycles represent another class of highly stable and active precatalysts.[17]
Field-Proven Protocol: Heck Reaction with Bulky Phosphine Ligands
This general protocol is based on conditions developed for deactivated aryl chlorides, which are analogous in reactivity to bromopyrazoles.[18]
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂ (1-2 mol%) and the phosphine ligand (e.g., di(1-adamantyl)-n-butylphosphine, 2-4 mol%).
-
Reactant Addition: Add the bromopyrazole (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent such as DMAc or NMP.
-
Reaction: Seal the tube and heat to the desired temperature (typically 110-140 °C) with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed functionalization of bromopyrazoles is a mature yet evolving field. While classic catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable tools, particularly for Suzuki and Sonogashira reactions, the clear trend in achieving high efficacy, especially for challenging C-N and C-C couplings, points toward the use of sterically demanding, electron-rich biarylphosphine ligands . Catalytic systems based on ligands such as tBuBrettPhos, XPhos, and bulky alkylphosphines consistently deliver higher yields under milder conditions by enhancing catalyst stability and accelerating the fundamental steps of the catalytic cycle. For any researcher working on pyrazole derivatization, mastering the selection and application of these advanced catalytic systems is no longer optional—it is essential for success.
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A new pyrazole-tethered phosphine ligand has been used for efficient palladium-catalyzed Suzuki coupling between phenylboronic acids and aryl halides. ResearchGate. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Mechanistic studies on the palladium catalyzed C-N bond-forming reaction were carried out to generate a more complete understanding of the catalytic cycle. DSpace@MIT. Available at: [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]
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The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
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Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available at: [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
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Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Available at: [Link]
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Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
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The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]
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The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Organometallics - Pd Feature. Organometallics. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazoles are a cornerstone scaffold, prized for their diverse biological activities and versatile chemical handles.[1][2][3][4] Among the vast family of pyrazole derivatives, 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole stands out as a particularly valuable building block. The strategic placement of the bromine atom at the C4 position, combined with the steric influence of the tert-butyl group at N1 and the electronic effect of the methyl group at C3, creates a unique reactivity profile that is ripe for exploration and exploitation in the synthesis of complex molecular architectures.[1][5]
This guide provides an in-depth computational analysis of the reactivity of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, offering a comparative perspective against other relevant pyrazole derivatives. We will delve into the theoretical underpinnings of its behavior in key synthetic transformations, supported by established computational protocols. Our objective is to equip researchers with the predictive power of computational chemistry to inform experimental design, accelerate discovery, and unlock the full potential of this versatile synthon.
The Strategic Importance of Substitution: A Computational Overview
The reactivity of the C-Br bond in 4-bromopyrazoles is intricately linked to the nature of the substituents on the pyrazole ring. The tert-butyl group at the N1 position serves as a bulky protecting group, preventing N-H related side reactions that can plague unprotected pyrazoles, such as debromination in Suzuki couplings.[6] The electron-donating methyl group at the C3 position subtly influences the electronic properties of the pyrazole ring, impacting the energetics of key reaction intermediates.
To quantify these effects, we can employ Density Functional Theory (DFT) calculations, a powerful tool for elucidating electronic structure and predicting reaction outcomes.[7][8][9] By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) charges, we can gain a nuanced understanding of the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole, the region around the bromine atom is expected to be electrophilic (positive potential), making it susceptible to nucleophilic attack or oxidative addition in transition metal-catalyzed reactions.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to participate in chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[4][10] Computational analysis allows for a direct comparison of the HOMO-LUMO gap of our target molecule with other substituted pyrazoles, providing a quantitative measure of their relative reactivities.
Comparative Reactivity in Key Transformations: A Computational Perspective
We will now explore the predicted reactivity of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole in three fundamental and widely utilized cross-coupling and functionalization reactions, comparing its performance with other pyrazole analogues.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[11][12] The reaction typically involves a palladium catalyst and a base to couple an organoboron reagent with a halide.[12][13][14]
Computational Insights: DFT calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.[12][13] By calculating the activation energies for each step, we can predict the overall reaction rate and identify potential bottlenecks.
Comparison with Alternatives:
| Compound | Key Feature | Predicted Suzuki-Miyaura Reactivity | Rationale |
| 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole | N-tert-butyl, C3-methyl | High | The tert-butyl group prevents N-H related side reactions. The methyl group's electron-donating effect can slightly increase the electron density at the C4-Br bond, potentially facilitating oxidative addition. |
| 4-Bromo-1H-pyrazole | Unprotected N-H | Moderate to Low | Prone to deprotonation and catalyst inhibition, leading to side reactions like debromination.[6] |
| 4-Bromo-1-methyl-1H-pyrazole[15] | N-methyl | Moderate to High | The smaller methyl group offers less steric hindrance than the tert-butyl group, but also provides less protection against potential side reactions at the nitrogen. |
| 4-Bromo-1-phenylsulfonyl-1H-pyrazole[16] | N-phenylsulfonyl | High | The electron-withdrawing phenylsulfonyl group activates the C-Br bond towards oxidative addition. However, the protecting group requires an additional removal step. |
Experimental Protocol: Computational Modeling of Suzuki-Miyaura Coupling
-
Software: Gaussian, ORCA, or similar quantum chemistry package.[17][18][19]
-
Method: DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p) for main group elements, and a larger basis set with an effective core potential for palladium).
-
Workflow:
-
Optimize the geometries of all reactants, intermediates, transition states, and products.
-
Perform frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Calculate the Gibbs free energy of activation for each elementary step.
-
Visualize the transition state structures to understand the key bond-forming and bond-breaking events.
-
Workflow Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 19. ansys.com [ansys.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Pyrazoles: A Comparative Benchmarking Analysis
For researchers in medicinal chemistry and drug development, the pyrazole scaffold is of paramount importance, forming the core of blockbuster drugs like Celecoxib and Sildenafil. The specific substitution pattern on the pyrazole ring is critical to its pharmacological activity, with the 4-position being a key vector for molecular diversity and property modulation. This guide provides an in-depth comparison of prevalent synthetic strategies for accessing 4-substituted pyrazoles, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic choices.
We will move beyond a simple recitation of methods to a comparative analysis, weighing the classical, time-tested approaches against modern, highly efficient multicomponent and post-functionalization strategies. Our focus is on providing a practical, field-proven perspective on when and why to choose a particular synthetic route.
Comparative Analysis of Synthetic Strategies
The synthesis of 4-substituted pyrazoles can be broadly categorized into two main approaches: direct construction of the substituted ring system and post-synthesis functionalization of a pre-formed pyrazole core. Each strategy has distinct advantages and is suited for different research and development phases.
| Synthetic Strategy | Key Features & Advantages | Common Limitations | Typical Yields | Reaction Times |
| 1. Classical Cyclocondensation | - Utilizes readily available 1,3-dicarbonyl precursors. - Well-established and robust methodology.[1][2] | - Can suffer from poor regioselectivity with unsymmetrical dicarbonyls.[2][3] - Requires synthesis of the substituted dicarbonyl precursor. | 59-98%[4] | 2-24 hours |
| 2. Multicomponent Reactions (MCRs) | - High atom economy and operational simplicity.[5] - Rapid generation of molecular diversity from simple starting materials.[5][6] - Often proceeds in a single pot. | - Reaction discovery and optimization can be complex. - Substrate scope can be limited for certain component combinations. | 70-95%[5][7] | 5 minutes - 12 hours |
| 3. C-H Functionalization | - Direct installation of functional groups on a pyrazole core.[8] - Avoids pre-functionalization of starting materials. - High synthetic efficiency. | - Often requires transition-metal catalysts (e.g., Pd, Rh).[8][9] - Regioselectivity can be challenging without appropriate directing groups.[10] | 60-90% | 12-24 hours |
| 4. Modern Catalytic Methods | - Includes photocatalytic and electrochemical approaches.[5][11][12] - Mild, often room-temperature conditions.[5][11] - Access to novel reactivity and functional groups. | - Specialized equipment may be required (e.g., photoreactor, potentiostat). - Mechanistic understanding is still evolving for some reactions. | 80-95% | 1-12 hours |
Strategy 1: Classical Cyclocondensation
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and direct method for forming the pyrazole ring.[1][2] To achieve a 4-substituted pyrazole, the substitution must be present on the carbon backbone of the dicarbonyl starting material.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) is governed by the electronic and steric properties of the substituents on both reactants.[2]
Representative Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures involving the condensation of a substituted 1,3-ketoester with phenylhydrazine.
Step 1: Synthesis of the 1,3-Dicarbonyl Precursor (Ethyl 2-benzoyl-3-oxobutanoate)
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), add ethyl acetoacetate (13 g) dropwise.
-
After stirring for 30 minutes, add benzoyl chloride (14 g) dropwise, keeping the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-cold water, acidify with dilute HCl, and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl compound.
Step 2: Cyclocondensation
-
Dissolve the crude ethyl 2-benzoyl-3-oxobutanoate (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL).
-
Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water (200 mL).
-
The solid product precipitates out. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure 4-substituted pyrazole.
Strategy 2: Multicomponent Reactions (MCRs)
MCRs have emerged as a powerful strategy for the rapid synthesis of complex molecules, offering high levels of efficiency and atom economy.[5] For 4-substituted pyrazoles, three or four-component reactions can assemble the desired scaffold in a single, convergent step.
Workflow & Mechanistic Logic
A common MCR approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. The reaction often initiates with a Knoevenagel condensation between the aldehyde and the dicarbonyl compound, creating an electrophilic α,β-unsaturated intermediate. This is followed by a Michael addition of the hydrazine and subsequent cyclization/dehydration to form the pyrazole ring. The 4-position substituent originates from the 1,3-dicarbonyl component.
Caption: General workflow for a three-component pyrazole synthesis.
Representative Protocol: One-Pot Synthesis of 4-Aryl-5-methyl-1H-pyrazol-3-ols
This protocol is based on a catalyst-free, three-component reaction in an aqueous medium.
-
In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) in 10 mL of water.
-
Stir the reaction mixture vigorously at 80°C for 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the flask to room temperature. The product will precipitate from the aqueous solution.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to afford the pure 4-substituted pyrazole. This method highlights the green chemistry advantages of some MCRs.[5]
Strategy 3: Direct C-H Functionalization
Directly modifying the C-H bond at the 4-position of a pre-synthesized pyrazole ring is a highly convergent and modern approach.[8] This strategy avoids the often-laborious synthesis of substituted precursors and allows for late-stage diversification, a feature highly valued in drug discovery. The C4 position of the pyrazole ring is nucleophilic and prone to electrophilic aromatic substitution.[10]
Mechanistic Considerations: Transition-Metal Catalysis
Transition-metal-catalyzed C-H functionalization often relies on a directing group (DG) on the pyrazole ring (typically at the N1 position) to chelate the metal center and position it for selective C-H activation at an adjacent position (C5). However, functionalization at the more remote C4 position is also achievable through electrophilic substitution pathways or by using pyrazoles with specific electronic properties. For instance, installing an electron-withdrawing group at C4 can make the C5-H bond more acidic, enabling palladium-catalyzed C-H allylation and benzylation at the C5 position.[13] Conversely, direct C4 functionalization often proceeds through electrophilic pathways.
Caption: Conceptual workflow for C-H functionalization of pyrazoles.
Representative Protocol: Electrochemical Synthesis of 4-Halopyrazoles
This protocol leverages electrochemical oxidation to generate a halogenating species in situ, providing a mild and regioselective method for C4-halogenation.[5]
-
Apparatus: An undivided electrochemical cell equipped with a graphite anode and a platinum plate cathode.
-
Reaction Mixture: To the cell, add the parent pyrazole (1 mmol), a halogen source such as sodium chloride or sodium bromide (3 mmol), and a supporting electrolyte like LiBF₄ (0.2 M) in a solvent mixture of aqueous tetrahydrofuran (THF).[5]
-
Electrolysis: Apply a constant current of 10 mA at room temperature.
-
Workup: After the starting material is consumed (as monitored by TLC or GC-MS), transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to yield the 4-halopyrazole. This method avoids the use of harsh, external oxidants.[5]
Conclusion and Future Outlook
The synthesis of 4-substituted pyrazoles is a mature field with a diverse toolkit available to the modern chemist.
-
Classical cyclocondensation remains a reliable and robust method, particularly for large-scale synthesis where the cost and availability of starting materials are paramount.
-
Multicomponent reactions offer unparalleled speed and efficiency for generating libraries of diverse analogs, making them ideal for the discovery phase of drug development.
-
Direct C-H functionalization represents the cutting edge of synthetic efficiency, enabling late-stage diversification of complex molecules without the need for de novo synthesis.
Emerging techniques like photoredox and electrochemical catalysis are further expanding the possibilities, offering green, mild, and highly selective transformations.[5][11] The choice of method will ultimately depend on the specific target molecule, the stage of the research program, available resources, and the desired level of molecular diversity. By understanding the relative strengths and weaknesses of each approach, researchers can navigate the synthetic landscape with confidence and precision.
References
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters (ACS Publications). Available at: [Link]
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Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]
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Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC (NIH). Available at: [Link]
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. Available at: [Link]
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Synthesis of tetrasubstituted pyrazoles 4. | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC (NIH). Available at: [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. Available at: [Link]
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Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. [No Source Provided]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
- Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione. [No Source Provided]
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Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
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Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. Organic Letters (ACS Publications). Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is built on the foundational principles of chemical waste management, drawing from safety data for structurally similar halogenated pyrazoles and established best practices for laboratory operations.
Foundational Knowledge: Hazard Identification and Risk Assessment
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a halogenated, heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact structure may not always be accessible, its chemical class informs a conservative and prudent approach to its handling and disposal. Structurally related compounds, such as 4-bromopyrazole and its derivatives, are known to be irritants.[1][2] Therefore, it is imperative to treat this compound as potentially hazardous.
The primary causality for these hazards lies in its chemical structure: the pyrazole ring can interact with biological systems, and the bromine atom classifies it as a halogenated organic compound, which has specific environmental and disposal considerations.[3] High-temperature incineration is often the required disposal method for halogenated wastes to prevent the formation of toxic byproducts and ensure complete destruction.[4]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Rationale |
| Skin Irritant | May cause skin irritation upon direct contact.[1][2] | Based on data for analogous brominated pyrazoles. |
| Eye Irritant | May cause serious eye irritation.[1][2][5] | Based on data for analogous brominated pyrazoles. |
| Respiratory Irritant | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] | A common hazard for powdered organic compounds. |
| Environmental Hazard | As a halogenated organic, improper disposal can lead to environmental persistence. | General classification for this chemical family. |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the establishment of a robust barrier between the researcher and the chemical is paramount. The choice of PPE is a direct response to the hazards identified above.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes or fine dust.
-
Hand Protection : Wear nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Body Protection : A standard laboratory coat must be worn and fully buttoned. This protects the skin and personal clothing from contamination.
-
Respiratory Protection : If handling significant quantities of the solid compound outside of a chemical fume hood, a dust mask (e.g., N95) should be used to prevent inhalation. All waste commingling and preparation should ideally be performed within a fume hood.[6]
The Core Protocol: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the waste management process.[7] It prevents dangerous chemical reactions, reduces disposal costs, and ensures compliant disposal.[6] 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole waste must be treated as halogenated organic waste .[3]
Step 1: Identify the Waste Stream
Determine the physical state of the waste.
-
Solid Waste : Includes expired or unused pure compound, contaminated weighing papers, gloves, absorbent pads from spill cleanup, and any other solid material grossly contaminated with the compound.[8]
-
Liquid Waste : Includes solutions containing the compound (e.g., from experiments or stock solutions) and solvent rinsate from cleaning contaminated glassware. Note the solvent used (e.g., DMSO, Dichloromethane, etc.).
-
Sharps Waste : Contaminated needles, syringes, or glass pipettes.
Step 2: Collect Waste in Designated Containers
-
Solid Halogenated Waste :
-
Obtain a dedicated, chemically compatible waste container with a secure, screw-top lid. The container must be clearly labeled "HAZARDOUS WASTE - HALOGENATED SOLIDS".
-
Carefully place the solid waste into this container. Avoid creating dust.
-
After adding waste, securely close the lid. The container must remain closed at all times unless waste is actively being added.[9]
-
-
Liquid Halogenated Waste :
-
Obtain a dedicated, leak-proof, and chemically compatible waste container (e.g., a 4-liter poly bottle or a 5-gallon carboy for larger volumes).[6] Ensure it has a secure, threaded cap.
-
Label the container "HAZARDOUS WASTE - HALOGENATED LIQUIDS".
-
Carefully pour the liquid waste into the container, using a funnel if necessary to prevent spills. This should be done inside a chemical fume hood.
-
Securely close the lid immediately after use.
-
Step 3: Label the Waste Container Correctly
Proper labeling is a regulatory requirement. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all constituents: "4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole". If in solution, list the solvent(s) as well. Do not use abbreviations.[9]
-
The approximate percentages of each constituent.
-
The relevant hazard warnings (e.g., "Irritant," "Toxic").
-
The name of the principal investigator and the laboratory location.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the disposal of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Caption: Disposal workflow for 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Interim Storage and Final Disposal
Satellite Accumulation Area (SAA)
Once collected and labeled, waste containers must be stored in a designated SAA within the laboratory.[10] This area must:
-
Be at or near the point of generation.
-
Be under the control of the laboratory personnel.
-
Have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Be away from drains and incompatible materials.
Final Disposal
The ultimate disposal of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole must be handled by a licensed professional waste disposal company.[8] This is not a task for laboratory personnel. The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration.[4]
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting an online request to the Environmental Health and Safety (EHS) department.[8]
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the contaminated absorbent material into the designated "Halogenated Solid Waste" container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of our research remains a positive one.
References
- BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). Safety Data Sheet for (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
- BenchChem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-tert-butyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 4-Bromopyrazole.
- ChemicalBook. (2023). 4-Bromopyrazole - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-methyl-1H-pyrazole.
- Guidechem. (n.d.). tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
- University of Wollongong. (2018). Laboratory Waste Disposal Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Echemi. (n.d.). 4-BROMO-3-(TERT-BUTYL)-1H-PYRAZOLE Safety Data Sheets.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (1984). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Moustafa, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
This guide provides a robust framework for the safe handling of 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole by extrapolating data from analogous brominated and substituted pyrazoles. The protocols herein are designed to establish a self-validating system of safety, ensuring that potential risks are mitigated through expert-validated procedures and appropriate engineering controls.
Hazard Assessment: An Evidence-Based Approach
The principle of due diligence in chemical safety requires us to treat compounds of unknown toxicity as potentially hazardous. By examining the safety data for chemicals with similar functional groups (bromo-, tert-butyl, pyrazole), a consistent pattern of hazards emerges. This allows us to anticipate the potential risks of the target compound.
Table 1: Hazard Profile of Structurally Analogous Compounds
| Compound Name | CAS Number | Hazard Statements (H-Codes) | Source |
| 4-Bromo-3-methylpyrazole | 13808-64-5 | H302, H315, H319, H335 | Apollo Scientific[2] |
| tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate | 2089292-35-1 | H302, H315, H319, H335 | CymitQuimica[3] |
| 4-Bromopyrazole | 2075-45-8 | H315, H319, H335 | PubChem[4] |
| 4-Bromo-3-tert-butyl-1H-pyrazole | 60061-63-4 | H302 | Sigma-Aldrich[5] |
| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | H315, H318, H335 | Sigma-Aldrich |
Key to H-Codes: H302: Harmful if swallowed; H315: Causes skin irritation; H318/H319: Causes serious eye damage/irritation; H335: May cause respiratory irritation.
Core PPE Protocol: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential chemical exposure. It must be selected and used correctly in conjunction with engineering controls like chemical fume hoods.[6][7]
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.[8]
-
Minimum Requirement: ANSI Z87.1 or EN166 compliant chemical splash goggles must be worn at all times in the laboratory where this compound is handled.[6][9][10] Standard safety glasses with side shields do not provide an adequate seal against splashes or fine powders.[6]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., large-scale solution transfers, heating solutions) or if working outside of a fume hood, a full-face shield must be worn in addition to chemical splash goggles.[11][12]
Skin and Body Protection
Dermal exposure is a primary risk, leading to irritation and potential systemic absorption.[8][13]
-
Gloves: Chemical-resistant gloves are mandatory.
-
Material: Nitrile gloves are a suitable choice for incidental contact. Always consult a glove compatibility chart for the specific solvents being used.
-
Inspection: Before every use, gloves must be inspected for tears, pinholes, or signs of degradation.[6]
-
Double Gloving: For high-exposure activities such as weighing the neat compound or preparing concentrated stock solutions, double gloving is strongly recommended.[11] The outer glove can be removed and disposed of immediately if contamination is suspected.[14]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required. This protects clothing and underlying skin from incidental contact.[6][10]
-
Apparel: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[10][15] Skin must not be exposed.
Respiratory Protection
Given the potential for respiratory irritation from dust or aerosols, engineering controls are the primary method of protection.[2][4]
-
Primary Control: All handling of the solid compound or its solutions that could generate aerosols must be performed within a certified chemical fume hood.[7]
-
Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an N95 (for particulates) or an organic vapor cartridge may be necessary.[11][14] A proper fit test and training are required before any respirator use, in accordance with OSHA standards.[14]
Operational and Disposal Plans
Step-by-Step Handling Protocol
This procedure minimizes exposure during routine laboratory operations.
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as described above.
-
Weighing (Solid Compound):
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.
-
Use a disposable weigh boat.
-
Handle the container and spatula with care to avoid generating dust.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid; never the other way around, to minimize splashing of the neat powder.
-
Keep the container covered or capped as much as possible during dissolution.
-
-
Post-Handling:
Spill and Waste Disposal Plan
Prompt and correct disposal is a critical part of the safety lifecycle.
-
Minor Spill Cleanup (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Waste Disposal:
-
Solid Waste: All contaminated materials (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container compatible with the solvents used. Never pour chemical waste down the sink.[7]
-
Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.[13]
-
Visual Workflow: PPE Selection and Use
The following diagram outlines the decision-making and procedural flow for ensuring adequate protection when working with 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole.
Caption: PPE selection and procedural workflow for handling the target compound.
References
-
4-Bromopyrazole Summary. PubChem, National Institutes of Health. [Link]
-
Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. [Link]
-
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa, CTAHR. [Link]
-
Safety and Laboratory Rules for Organic Chemistry Laboratories. TigerWeb, Jackson State Community College. [Link]
-
School Chemistry Laboratory Safety Guide. (2006). Centers for Disease Control and Prevention (CDC). [Link]
-
The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
-
Laboratory Safety Guidelines. ETH Zürich. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). National Institute for Occupational Safety and Health (NIOSH). [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-3-tert-butyl-1H-pyrazole DiscoveryCPR 60061-63-4 [sigmaaldrich.com]
- 6. hmc.edu [hmc.edu]
- 7. cdc.gov [cdc.gov]
- 8. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
